Product packaging for Trichodimerol(Cat. No.:CAS No. 145174-90-9)

Trichodimerol

Cat. No.: B141336
CAS No.: 145174-90-9
M. Wt: 496.5 g/mol
InChI Key: OFOUJHGWJJEVMF-SZJYFORJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Fungal Secondary Metabolites in Drug Discovery and Chemical Biology

Fungi are a prolific source of secondary metabolites, which are structurally diverse and complex organic compounds not directly involved in the normal growth, development, or reproduction of the organism. asm.orgnih.gov These natural products have played a crucial role in drug discovery and have led to the development of life-saving medicines. asm.org A significant portion of fungal secondary metabolites exhibit a wide range of biological activities, including antibacterial, antifungal, and antitumor properties. nih.gov The discovery of penicillin, a secondary metabolite from the fungus Penicillium rubens (formerly P. chrysogenum or P. notatum), marked a turning point in medicine and initiated the "Golden Age of Antibiotics". frontiersin.orgtandfonline.com

The immense chemical diversity of fungal metabolites represents a vast, largely untapped resource for the discovery of new drugs and chemical probes for studying biological processes. asm.orgnih.gov It is estimated that a large percentage of fungal secondary metabolites remain undiscovered, highlighting the significant potential for future research. tandfonline.com Advances in genome sequencing and analytical chemistry are making it easier to connect the gene clusters responsible for producing these metabolites with the compounds themselves. asm.org This has opened up new avenues for drug discovery through genome mining and the activation of "silent" biosynthetic gene clusters. frontiersin.org

Fungal secondary metabolites are typically classified into several major categories based on their biosynthetic origins, including polyketides, non-ribosomal peptides, terpenes, and alkaloids. nih.govpensoft.net Many of these compounds have been developed into essential medicines and agrochemicals. asm.org The study of these molecules not only provides new therapeutic leads but also offers unique tools for chemical biology to probe cellular pathways and mechanisms of disease.

Overview of Dimeric Sorbicillinoids within Natural Product Research

Sorbicillinoids are a class of fungal polyketide metabolites characterized by a hexaketide core and typically a sorbyl side chain. nih.gov Since the initial discovery of sorbicillin (B1241578) in 1948 from Penicillium notatum, over 170 related compounds have been identified from various fungal genera, including Trichoderma, Penicillium, and Aspergillus. nih.govresearchgate.netrsc.org These compounds are classified into monomeric, dimeric, trimeric, and hybrid structures based on their molecular architecture. nih.gov

Dimeric sorbicillinoids, also known as bisorbicillinoids, are a particularly intriguing subgroup due to their complex and varied structures, which arise from the dimerization of monomeric sorbicillin precursors. aua.grresearchgate.net These dimerization reactions can occur through various pathways, including Diels-Alder cycloadditions and Michael additions, leading to a wide array of unique molecular frameworks. researchgate.net

Researchers are interested in sorbicillinoids for their significant and diverse biological activities, which include cytotoxic, antimicrobial, anti-inflammatory, and antioxidant properties. nih.govfrontiersin.org Marine-derived fungi have recently emerged as a rich source of novel sorbicillinoids with unique skeletons and potent bioactivities. nih.govfrontiersin.org The structural complexity and pharmaceutical potential of dimeric sorbicillinoids have made them attractive targets for total synthesis and biosynthetic studies. researchgate.netresearchgate.net

Historical Context of this compound within Natural Product Chemistry

This compound was first isolated from the fungus Trichoderma longibrachiatum. cdnsciencepub.comfrontiersin.org It is a prominent member of the dimeric sorbicillinoid family and is biosynthetically derived from the dimerization of sorbicillin. aua.grnih.gov The structure of this compound is notable for its caged, dimeric framework possessing a unique axis of symmetry. cdnsciencepub.com

Following its initial discovery, this compound has been isolated from other fungal species, including Penicillium chrysogenum and Trichoderma sp. USF-2690. aua.gr Its complex and unusual molecular architecture, combined with interesting biological activities, has spurred significant interest within the synthetic and chemical biology communities. aua.grnih.gov The structure of this compound was confirmed through extensive spectroscopic analysis and later by X-ray crystallography. researchgate.netcdnsciencepub.com

Historically, the discovery of this compound and other bisorbicillinoids like bisvertinol (B1233759) and bisorbibutenolide expanded the known chemical space of natural products and presented intriguing questions about their biosynthetic origins. aua.grcdnsciencepub.comnih.gov It was proposed, and later supported by biomimetic synthesis, that these complex dimers could all originate from the monomeric precursor, sorbicillin, through oxidative reaction cascades. aua.grnih.gov this compound is recognized for its inhibitory activity against the production of tumor necrosis factor-alpha (TNF-α), making it a lead compound for investigating treatments for conditions like septic shock. d-nb.info

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H32O8 B141336 Trichodimerol CAS No. 145174-90-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,3R,4R,6Z,7R,8S,10R,11R,13Z,14R)-3,10-dihydroxy-6,13-bis[(2E,4E)-1-hydroxyhexa-2,4-dienylidene]-1,4,8,11-tetramethyl-2,9-dioxapentacyclo[8.4.0.03,8.04,14.07,11]tetradecane-5,12-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32O8/c1-7-9-11-13-15(29)17-19-23(3)22(32)18(16(30)14-12-10-8-2)20-24(4,21(17)31)28(34)25(19,5)35-27(23,33)26(20,6)36-28/h7-14,19-20,29-30,33-34H,1-6H3/b9-7+,10-8+,13-11+,14-12+,17-15-,18-16-/t19-,20-,23-,24-,25+,26+,27-,28-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFOUJHGWJJEVMF-SZJYFORJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC=CC(=C1C2C3(C(=O)C(=C(C=CC=CC)O)C4C(C1=O)(C5(C2(OC3(C4(O5)C)O)C)O)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C=C/C(=C\1/C(=O)[C@@]2([C@]3(O[C@]4([C@@H]2/C(=C(/O)\C=C\C=C\C)/C(=O)[C@@]5([C@]4(O[C@]3([C@H]15)C)O)C)C)O)C)/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Discovery, Isolation, and Producing Organisms of Trichodimerol

Initial Isolation from Trichoderma longibrachiatum

Trichodimerol was first reported as a novel natural product isolated from the liquid culture of Trichoderma longibrachiatum Rifai aggr. cdnsciencepub.comscione.comscione.com. This fungus was being investigated for its antagonistic properties against Mycena citricolor, the causative agent of the American leaf spot disease in coffee. cdnsciencepub.comresearchgate.net During these studies, several metabolites were isolated, including the known compounds sorbicillin (B1241578), bisvertinol (B1233759), and bisvertinolone, alongside new compounds, one of which was the structurally unique this compound. cdnsciencepub.comresearchgate.net The structure of this compound was elucidated through a combination of spectroscopic methods. cdnsciencepub.com

Identification in Other Fungal Species

Following its initial discovery, this compound has been identified as a metabolite in several other fungal species, indicating a broader distribution than initially understood.

Penicillium chrysogenum

This compound has been isolated from the fungus Penicillium chrysogenum. aua.grresearchgate.netmdpi.commdpi.com One study confirmed the proposed structure of this compound isolated from a culture broth of Penicillium chrysogenum through X-ray crystallography, which established its relative stereochemistry and solid-state conformation. researchgate.net Another investigation of a marine-derived strain of Acremonium chrysogenum also yielded this compound among other sorbicillinoid derivatives. nih.gov

Trichoderma sp. USF-2690

The soil-isolated fungus Trichoderma sp. USF-2690 was found to produce this compound along with other bisorbicillinoids. aua.grnih.govscripps.edu A screening program for antioxidants with DPPH radical scavenging activity led to the isolation of four compounds from the fermentation broth of this strain, which included the known compound this compound. nih.gov

Marine Fungus Trichothecium sp.

This compound has also been isolated from the mycelial mass of the marine fungus Trichothecium sp. ingentaconnect.comnih.govresearchgate.net This fungus was isolated from the roots of a mangrove forest in the South China Sea. ingentaconnect.com The isolation of this compound from a marine-derived fungus highlights the diversity of environments where producing organisms can be found. ingentaconnect.com

Sponge-Derived Trichoderma reesei

A strain of Trichoderma reesei (HN-2016-018), derived from an unidentified sponge, was found to produce this compound along with several new and known sorbicillinoids. lsbu.ac.ukmdpi.comresearchgate.netnih.govnih.gov This discovery underscores the potential of marine invertebrates and their associated microorganisms as a source of novel natural products. mdpi.comresearchgate.net Another study on the fungus Trichoderma reesei also focused on the production of this compound. nih.govresearchgate.net

Marine Penicillium rubens YAP001

More recently, the production of this compound was activated in a marine strain of Penicillium rubens YAP001, which was isolated from the sea anemone Exaiptasia diaphana. acs.orgacs.org Through genetic manipulation involving the deletion of the global regulator of secondary metabolism, mcrA, researchers were able to upregulate the production of sorbicillin and induce the production of its dimeric form, this compound. acs.orgacs.org

Table 1: Fungal Sources of this compound

Fungal Species Source/Strain Environment Reference(s)
Trichoderma longibrachiatum Rifai aggr. Terrestrial (Antagonist to coffee pathogen) cdnsciencepub.comscione.comscione.comresearchgate.net
Penicillium chrysogenum V39673 Not Specified mdpi.com
Trichoderma sp. USF-2690 Soil aua.grnih.govscripps.edu
Trichothecium sp. Not Specified Marine (Mangrove roots) ingentaconnect.comnih.govresearchgate.net
Trichoderma reesei HN-2016-018 Marine (Sponge-derived) lsbu.ac.ukmdpi.comresearchgate.netnih.govnih.gov
Penicillium rubens YAP001 Marine (Sea anemone-derived) acs.orgacs.org

Table 2: Compound Names Mentioned

Compound Name
Bisorbibutenolide
Bisorbicillinol
Bisorbicillinolide
Bisvertinol
Bisvertinolone
Demethylthis compound
Dihydrothis compound
Sorbicillin

Biosynthetic Pathways and Genetic Regulation of Trichodimerol

Proposed Biosynthetic Origin from Sorbicillinoids

The formation of Trichodimerol and other bisorbicillinoids is believed to proceed through a biomimetic pathway originating from sorbicillinoid monomers. aua.grnih.gov Sorbicillinol, a derivative of sorbicillin (B1241578), is considered a key reactive building block that undergoes dimerization to form the complex structures characteristic of this class of compounds, including this compound. nih.govfrontiersin.org

Sorbicillin is the foundational precursor in the biosynthetic pathway leading to a variety of more complex secondary metabolites, including this compound. aua.gracs.org The biosynthesis begins with the production of sorbicillin, which is then oxidized to form sorbicillinol. nih.govfrontiersin.org This oxidation step is crucial as it generates the reactive intermediate necessary for the subsequent dimerization events. aua.gr Studies have shown that the deletion of genes essential for sorbicillin synthesis completely abolishes the production of all sorbicillinoid derivatives, confirming its role as the initial precursor. nih.gov

The remarkable assembly of the complex this compound structure is proposed to occur through a spontaneous, stepwise sequence of reactions involving two key mechanisms: a double Michael addition and two subsequent hemiketal formations. researchgate.netacs.org The process is initiated by an intermolecular Michael addition between two molecules of a chiral hydroxy dienone intermediate (derived from sorbicillinol). acs.org This is followed by a second, intramolecular Michael addition, effectively forming a head-to-tail dimer. acs.org The final steps involve a sequence of two hemiketal-forming ring closures, where hydroxyl groups intramolecularly attack keto carbonyl groups, to yield the final pentacyclic cage structure of this compound. acs.org

A versatile key intermediate postulated in the dimerization pathway to this compound is a para-quinol, referred to as quinol I. researchgate.net This intermediate is thought to arise from the oxidation of sorbicillin. aua.grresearchgate.net The structure of quinol I possesses multiple active sites and can exist in different tautomeric forms, allowing it to participate in various intermolecular combinations. aua.gr It is the dimerization of this quinol intermediate, through the mechanisms of hemiketal formation and double Michael addition, that is proposed to lead to the formation of this compound. researchgate.net

Identification and Analysis of Biosynthetic Gene Clusters (BGCs)

The genetic blueprint for the biosynthesis of secondary metabolites like this compound is typically located in biosynthetic gene clusters (BGCs). acs.orgfrontiersin.org These clusters contain the genes encoding the enzymes required for the entire biosynthetic pathway. nih.gov In fungi, genes responsible for a specific secondary metabolite pathway are often found clustered together, facilitating their coordinated regulation. acs.org

Putative secondary metabolite (SM) gene clusters responsible for sorbicillinoid production have been identified in several fungi known to produce this compound or its precursors, including Penicillium chrysogenum, Trichoderma reesei, and Ustilaginoidea virens. nih.govfrontiersin.orgmdpi.comnih.gov In P. chrysogenum, a gene cluster containing two polyketide synthase genes, SorA and SorB, and a monooxygenase gene, SorC, has been identified as essential for sorbicillinoid biosynthesis. nih.govasm.org An orthologous gene cluster is also present in T. reesei. nih.govfrontiersin.org Similarly, in the rice pathogen U. virens, a conserved sorbicillinoid BGC has been found, containing key genes like UvSorA, UvSorB, and UvSorC. nih.govresearchgate.net The identification of these clusters provides a foundation for understanding the genetic regulation of this compound production and for potential pathway engineering. asm.org

At the core of the sorbicillinoid BGC are the polyketide synthase (PKS) genes. wikipedia.org The biosynthesis of the sorbicillin backbone requires the collaborative action of two distinct PKS enzymes. nih.govasm.org In Ustilaginoidea virens, these have been identified as UvSorA (a highly reducing PKS, HR-PKS) and UvSorB (a non-reducing PKS, NR-PKS). mdpi.comnih.gov Gene deletion studies have confirmed that both UvSorA and UvSorB are essential for the production of sorbicillinoids. mdpi.comnih.gov The proposed pathway involves the initial PKS (homologs of SorA/UvSorA) synthesizing a polyketide chain that is then transferred to the second PKS (homologs of SorB/UvSorB) for further extension and modification before cyclizing to form the sorbicillin scaffold. nih.govuniprot.org

Genetic and Environmental Regulation of this compound Production

The biosynthesis of this compound, a complex polyketide, is intricately controlled by a network of genetic and environmental factors. Fungi have evolved sophisticated regulatory mechanisms to control the production of secondary metabolites, often keeping the corresponding biosynthetic gene clusters silent under standard laboratory conditions. Activation of these pathways can be achieved through targeted genetic manipulation of global regulators and by understanding the influence of key signaling pathways.

Activation through Genetic Manipulation of Global Regulators

Global regulators in fungi can act as master switches, controlling the expression of multiple secondary metabolite gene clusters. Modifying these regulators is a powerful strategy to unlock the production of novel or cryptic natural products like this compound.

Recent studies have identified McrA as a significant negative global regulator of secondary metabolism in fungi. researchgate.net The deletion of the mcrA gene in a marine-derived strain of Penicillium rubens (YAP001) has been shown to be an effective method for activating the otherwise silent this compound biosynthetic pathway. tmu.edu.twnih.gov

In its wild-type state, P. rubens YAP001 produces compounds such as sorbicillin and chrysogine. acs.org However, upon deletion of mcrA, the resulting mutant strain (mcrAΔ) exhibited a significantly altered metabolic profile. Notably, the mcrAΔ strain not only showed an upregulation of sorbicillin production but also began to produce the dimeric sorbicillinoid, this compound, and its reduced form, dihydrothis compound, which were not detected in the wild-type strain. tmu.edu.twnih.govacs.org This demonstrates that McrA acts as a repressor for the specific biosynthetic gene cluster responsible for this compound formation. The activation of this pathway through mcrA deletion highlights a promising strategy for discovering novel bioactive compounds by manipulating global regulatory elements in fungi. acs.org

StrainKey Compounds ProducedEffect of mcrA Deletion
P. rubens YAP001 (Wild Type)Sorbicillin, Chrysogine-
P. rubens YAP001 (mcrAΔ)Upregulated Sorbicillin, this compound, Dihydrothis compoundActivation of the this compound pathway

The catalytic subunit of protein kinase A, PKAc1, plays a crucial role in the regulation of sorbicillinoid biosynthesis in the filamentous fungus Trichoderma reesei. nih.govresearchgate.net PKAc1 is a key component of the cyclic adenosine monophosphate (cAMP) signaling pathway, which is involved in a wide range of cellular processes, including secondary metabolism. nih.govresearchgate.net

Investigations into the function of PKAc1 have revealed its involvement in the light-dependent regulation of the SOR gene cluster, which is responsible for producing sorbicillinoids like this compound. nih.gov The analysis of gene expression has shown that PKAc1 positively influences the transcription of key genes within this cluster, including the polyketide synthases sor1 and sor2, the monooxygenase sor5, the transporter sor4, and the transcription factor ypr2 (sor3). nih.gov This regulatory effect suggests that nutrient-dependent phosphorylation events mediated by PKAc1 are critical for the activation of the sorbicillinoid pathway. nih.gov Furthermore, the impact of PKAc1 on this compound biosynthesis has been observed during both axenic growth and mating, underscoring its broad regulatory significance. researchgate.net

Influence of Signaling Pathways on Biosynthesis

The production of this compound is not only governed by individual master regulators but is also deeply embedded within the broader network of cellular signaling pathways. These pathways integrate various environmental and developmental cues to modulate the expression of secondary metabolite genes.

The transcription factor STE12 is a component of the mitogen-activated protein kinase (MAPK) signaling cascade and has been identified as a selective regulator of this compound biosynthesis in T. reesei. nih.govresearchgate.netresearchgate.net While the MAPK pathway is known to regulate the biosynthesis of other sorbicillinoids, such as bisorbibutenolide, STE12 specifically influences the production of this compound. nih.govresearchgate.net This selectivity indicates a branching point in the signaling cascade, where different downstream effectors control distinct metabolic outputs.

The regulatory role of STE12 extends beyond secondary metabolism, as it is also involved in controlling cellulase gene expression and growth on various carbon sources. nih.govresearchgate.net This suggests that STE12 helps to balance the allocation of cellular resources between primary metabolic processes, such as substrate consumption, and secondary metabolic functions, including the production of defense compounds like this compound. nih.govresearchgate.netresearchgate.net

The cyclic adenosine monophosphate (cAMP) signaling pathway is a central hub for regulating a multitude of physiological responses in fungi, including growth, development, and secondary metabolism. mdpi.comfrontiersin.org This pathway is crucial for transducing external signals into cellular responses. mdpi.com In the context of sorbicillinoid biosynthesis, the cAMP pathway, through its primary catalytic component PKAc1, directly impacts the expression of the SOR gene cluster in T. reesei. nih.govresearchgate.net

The cAMP pathway's influence is extensive, as it is known to regulate photoreceptor function and cellulase production in response to different carbon sources. nih.govresearchgate.net The connection between light response, carbon source utilization, and sorbicillinoid production is mediated by the cAMP pathway, highlighting its role in integrating environmental cues to control metabolic outputs. nih.gov The regulation of the SOR cluster by PKAc1 provides a clear mechanistic link between cAMP signaling and the production of this compound and related compounds. nih.gov This pathway's involvement is a recurring theme in fungal secondary metabolism, where it often governs the expression of biosynthetic genes in response to environmental stimuli. unl.edu

CRE1 Regulation

The production of this compound is intricately linked to the carbon catabolite repressor CRE1, a key regulatory protein in fungi that governs the expression of genes involved in the metabolism of various carbon sources. In Trichoderma reesei, a secondary metabolite cluster responsible for the synthesis of sorbicillinoids, including precursors to this compound, has been identified as a target of CRE1 regulation nih.govprinceton.edunih.gov. This regulation is particularly evident under cellulase-inducing conditions, highlighting a connection between primary metabolism (cellulose degradation) and secondary metabolism nih.govprinceton.edunih.gov.

The influence of CRE1 on the this compound biosynthetic pathway is not straightforward, as it can exert both positive and negative control over gene expression, often in a manner dependent on environmental cues such as light princeton.edunih.gov. For instance, transcriptome analysis of a T. reesei strain lacking the cre1 gene (Δcre1) revealed differential regulation of the secondary metabolite cluster in both light and darkness when grown on microcrystalline cellulose nih.gov. This suggests that CRE1 is a crucial component of a complex regulatory network that modulates this compound production in response to both nutrient availability and light signals.

Furthermore, there is a significant overlap between the genes regulated by CRE1 and those controlled by the catalytic subunit of protein kinase A (PKAc1), indicating a potential interplay between carbon sensing and the cAMP signaling pathway in the regulation of sorbicillinoid biosynthesis nih.gov. A homolog of the CAMK type kinase, GIN4, which is regulated by CRE1, PKAc1, and the transcription factor YPR2, has been shown to have a moderate impact on this compound production nih.gov.

Impact of Cultivation Conditions and Media Composition

The synthesis of this compound, like many fungal secondary metabolites, is highly sensitive to the surrounding environmental and nutritional parameters. The composition of the cultivation medium, including the types and concentrations of carbon and nitrogen sources, pH, and temperature, plays a pivotal role in modulating the metabolic output of the producing organism.

The choice of carbon source is a critical factor. While glucose is often used for biomass production, more complex carbon sources like cellulose or lactose can trigger the expression of secondary metabolite gene clusters, including the one responsible for sorbicillinoid biosynthesis nih.gov. For example, studies on Trichoderma reesei have often utilized media containing cellulose to induce the expression of genes related to this compound precursors nih.gov. The concentration of the carbon source can also be a determining factor, potentially switching the preference for secondary metabolite production between light and dark conditions nih.gov.

Nitrogen sources also significantly influence secondary metabolism. The type of nitrogen source, such as ammonium sulfate or corn steep liquor, can affect not only the growth of the fungus but also the production of enzymes and secondary metabolites frontiersin.org. Optimization of both carbon and nitrogen sources is crucial for maximizing the yield of desired compounds. For instance, in one study on Trichoderma longibrachiatum, glucose and sucrose (B13894) were found to be optimal carbon sources, while peptone and yeast extract were the best nitrogen sources for the production of certain bioactive metabolites cabidigitallibrary.org.

Other physical parameters such as pH and temperature are also key. Most Trichoderma species grow well in acidic to neutral pH ranges, with optimal pH for biomass and secondary metabolite production often falling between 5.0 and 7.0 nih.gov. Temperature is another critical factor, with optimal growth and production for many Trichoderma species occurring between 25°C and 30°C nih.gov.

The table below summarizes the influence of various cultivation parameters on Trichoderma secondary metabolite production, which is generally applicable to this compound.

ParameterEffect on Secondary Metabolite ProductionReferences
Carbon Source Complex carbohydrates (e.g., cellulose) can induce biosynthetic gene clusters. Concentration can influence light-dependent production. nih.govnih.gov
Nitrogen Source Type and concentration affect both fungal growth and metabolic output. frontiersin.orgnih.gov
pH Optimal production is typically observed in acidic to neutral conditions (pH 5.0-7.0). nih.gov
Temperature Optimal range for many Trichoderma species is 25°C - 30°C. nih.gov

Light-Dependent Production Regulation

Light is a significant environmental signal that profoundly influences various physiological processes in fungi, including the production of secondary metabolites like this compound. The regulation of this compound biosynthesis is closely tied to light, with studies in Trichoderma reesei demonstrating that a secondary metabolite cluster involved in its production is differentially regulated in light and darkness nih.govprinceton.edunih.gov. This light-dependent regulation is mediated by photoreceptors which, in turn, influence the expression of key biosynthetic genes nih.gov.

The interplay between light and the carbon catabolite repressor CRE1 is crucial in this regulatory network nih.govprinceton.edu. The regulatory effects of CRE1 on the this compound biosynthetic gene cluster are themselves influenced by the presence or absence of light nih.gov. This indicates a sophisticated mechanism where the fungus integrates signals from both its nutritional environment and the ambient light conditions to modulate its metabolic pathways.

Interestingly, the feedback regulation of the biosynthetic genes within the sorbicillinoid cluster also appears to be light-dependent. In darkness, a positive feedback loop has been observed for the transcription of the polyketide synthase and monooxygenase genes. Conversely, in the light, this feedback becomes negative nih.govmdpi.com. This suggests a mechanism for fine-tuning the production of this compound precursors in response to daily light cycles. The transcription factor YPR2, located within this gene cluster, is also involved in the light-dependent regulation of the cluster's genes nih.govmdpi.com.

Strategies for Enhanced Production and Pathway Activation

The biosynthetic gene clusters for many valuable fungal secondary metabolites, including this compound, are often silent or expressed at very low levels under standard laboratory conditions. Consequently, various strategies have been developed to activate these cryptic pathways and enhance the production of the desired compounds.

One-Strain-Many-Compounds (OSMAC) Strategy

The One-Strain-Many-Compounds (OSMAC) approach is a powerful and straightforward strategy for activating silent biosynthetic gene clusters by systematically altering cultivation parameters frontiersin.orgfrontiersin.orgresearchgate.net. This method is based on the principle that minor changes in the growth environment can lead to significant shifts in the metabolic profile of a microorganism. The OSMAC strategy involves modifying factors such as media composition (carbon and nitrogen sources), pH, temperature, aeration, and the addition of enzyme inhibitors or precursors frontiersin.org.

A successful application of the OSMAC strategy in combination with genetic engineering was demonstrated for the production of this compound in the marine-derived fungus Penicillium rubens mdpi.com. By cultivating a mutant strain (lacking the global regulator mcrA) under different media conditions, researchers were able to upregulate the production of sorbicillin and activate the biosynthetic pathway leading to this compound and dihydrothis compound mdpi.com. This study highlights the effectiveness of combining the OSMAC approach with targeted genetic modifications to unlock the production of valuable secondary metabolites.

Co-cultivation Approaches

Co-cultivation, or mixed fermentation, mimics the natural microbial environment where different species compete and interact. This interaction can trigger the activation of silent biosynthetic gene clusters, leading to the production of novel or enhanced levels of secondary metabolites cabidigitallibrary.orgnih.gov. The competition for resources or the exchange of signaling molecules between microorganisms can induce stress responses that activate defense mechanisms, which often involve the production of secondary metabolites.

While specific examples of inducing this compound production through co-cultivation are not extensively documented, the strategy has been successfully applied to Trichoderma species to enhance the production of other secondary metabolites. For instance, co-cultivating Trichoderma with other fungi or bacteria has been shown to stimulate the expression of genes related to polyketide synthases and non-ribosomal peptide synthetases, which are key enzymes in secondary metabolite biosynthesis frontiersin.org. The co-culture of Trichoderma atroviride and Bacillus subtilis has been shown to increase the production of antifungal metabolites google.com. These findings suggest that co-cultivation is a promising strategy for activating the this compound biosynthetic pathway by introducing a competing microorganism.

Heterologous Expression Systems for Cryptic Clusters

When the native producer of a desired compound is difficult to cultivate or genetically manipulate, or when the biosynthetic gene cluster is silent, heterologous expression offers a powerful alternative. This strategy involves transferring the entire biosynthetic gene cluster from the original organism into a more amenable host strain. Trichoderma reesei, known for its high protein secretion capacity, has been developed as a heterologous host for the production of fungal secondary metabolites nih.govbeckman.com.

To facilitate the expression of heterologous pathways, host strains are often engineered to have a "cleaner" metabolic background. For example, the inactivation of the sorbicillinoid biosynthesis pathway in T. reesei has been performed to create a host suitable for expressing other secondary metabolite genes nih.gov. While the direct heterologous expression of the entire this compound biosynthetic gene cluster has not been explicitly reported, the successful expression of other complex fungal pathways in hosts like T. reesei and Aspergillus nidulans demonstrates the feasibility of this approach nih.govrsc.org. The detailed study of the sorbicillinoid gene cluster in T. reesei provides a solid foundation for future attempts to express this pathway in a heterologous host for enhanced this compound production frontiersin.orgnih.gov.

Total Synthesis of Trichodimerol

Early Chemical Synthetic Endeavors

Initial forays into the total synthesis of trichodimerol were marked by creative and ambitious strategies aimed at constructing its intricate polycyclic system. These early efforts laid the groundwork for subsequent, more refined approaches.

Corey and Barnes-Seeman Approach

In 1999, E.J. Corey and David Barnes-Seeman reported a concise, two-step total synthesis of this compound. nih.govacs.org Their approach centered on the remarkable dimerization of a chiral hydroxy dienone intermediate. nih.gov This strategy was notable for its efficiency in rapidly assembling the complex pentacyclic core of the target molecule. acs.org The key transformation involved a cascade of reactions, including intermolecular and intramolecular Michael additions, followed by sequential hemiketal formations. acs.org This work provided a significant breakthrough in the synthesis of this compound and highlighted the power of cascade reactions in complex molecule synthesis. researchgate.net

Cascade Synthetic Strategies

Dimerization via Double Michael/Ketalization Sequence

Biomimetic Total Synthesis Approaches

Biomimetic Synthesis Overview
Starting Material Sorbicillin (B1241578) rice.eduacs.org
Key Intermediate α-hydroxydienone acs.orgscripps.edu
Key Transformation Base-mediated dimerization cascade acs.orgscripps.edu
Significance Mimics proposed biosynthetic pathway, provides access to analogues societechimiquedefrance.frfigshare.comacs.org

Chemo-Enzymatic Total Synthesis Methodologies

More recently, chemo-enzymatic approaches have emerged as a powerful tool for the synthesis of this compound and other members of the bisorbicillinoid family. beilstein-journals.orgnih.gov These methods integrate the high selectivity of enzymatic transformations with the versatility of traditional chemical synthesis. beilstein-journals.orgresearchgate.net

Integration of Enzymatic and Chemical Transformations

The chemo-enzymatic total synthesis of this compound typically involves the use of an FAD-dependent monooxygenase, such as SorbC, to catalyze the oxidative dearomatization of a sorbicillin precursor. beilstein-journals.orgresearchgate.nettum.de This enzymatic step enantioselectively generates a highly reactive cyclohexadienone intermediate. beilstein-journals.orgnih.gov This intermediate then spontaneously dimerizes through a non-enzymatic cascade of Michael additions and ketalizations to yield this compound. researchgate.netbeilstein-journals.org Researchers have found that the reaction conditions, particularly the choice of co-solvent, can influence the dimerization pathway, allowing for the selective synthesis of different bisorbicillinoid scaffolds. beilstein-journals.orgnih.gov For instance, the use of 20% DMF as a co-solvent favors the Michael addition/ketalization cascade leading to this compound, achieving yields of up to 27%. researchgate.netbeilstein-journals.org This integration of enzymatic and chemical steps provides a mild and efficient route to this complex natural product. beilstein-journals.org

Chemo-Enzymatic Synthesis Details
Enzyme SorbC (FAD-dependent monooxygenase) beilstein-journals.orgtum.de
Enzymatic Reaction Oxidative dearomatization of sorbicillin beilstein-journals.orgnih.gov
Key Intermediate (S)-cyclohexadienone beilstein-journals.org
Chemical Reaction Spontaneous dimerization (double Michael/ketalization) researchgate.netbeilstein-journals.org
Controlling Factor Choice of organic co-solvent (e.g., DMF) beilstein-journals.orgnih.gov

Role of FAD-Dependent Monooxygenase SorbC

The total synthesis of this compound has been significantly advanced through chemo-enzymatic strategies that leverage the capabilities of biosynthetic enzymes. tu-dresden.de Central to this approach is the FAD-dependent monooxygenase SorbC, an enzyme identified in the sorbicillinoid biosynthetic gene cluster from Penicillium chrysogenum. rsc.orgtum.de SorbC plays a critical role by catalyzing the oxidative dearomatization of the precursor, sorbicillin. rsc.orgbeilstein-journals.org This transformation is a highly regio- and stereoselective process where SorbC uses molecular oxygen to perform an enantioselective hydroxylation, converting the stable, achiral sorbicillin into the highly reactive, chiral intermediate, (S)-sorbicillinol. beilstein-journals.orgnih.govbeilstein-journals.org

The reaction proceeds with exceptional control, exclusively yielding the (S)-enantiomer, a feat that is challenging to achieve with conventional chemical methods. nih.govresearchgate.net This enzymatic step is foundational for the synthesis, as it concisely generates a chiral building block from an achiral starting material under mild, aqueous conditions. beilstein-journals.org The crystal structure of SorbC bound to sorbicillin has been elucidated, providing insight into the active site residues that govern its catalytic efficiency and stereoselective control. researchgate.netresearchgate.net The utilization of SorbC circumvents issues often encountered in purely chemical syntheses, providing a streamlined pathway to complex natural products like this compound. tu-dresden.de

FeatureDescription
Enzyme Name SorbC
Enzyme Class FAD-dependent monooxygenase rsc.orgbeilstein-journals.org
Function Catalyzes the oxidative dearomatization of sorbicillin via enantioselective hydroxylation. beilstein-journals.orgbeilstein-journals.org
Substrate Sorbicillin rsc.org
Product (S)-sorbicillinol tum.denih.gov
Key Characteristic Provides perfect regio- and stereocontrol, generating a highly reactive chiral intermediate from an achiral precursor. rsc.orgnih.gov

Divergent Synthesis via Solvent Polarity Control

The chemo-enzymatic synthesis of this compound showcases an elegant method for controlling reaction pathways to achieve molecular diversity. The key intermediate, (S)-sorbicillinol, generated by the SorbC enzyme is highly reactive and can undergo several dimerization reactions. beilstein-journals.org Researchers have discovered that the specific dimerization cascade can be directed by carefully selecting the organic co-solvent added to the reaction mixture after the enzymatic transformation. beilstein-journals.org This solvent-dependent control enables a divergent synthesis, allowing for the selective formation of different bisorbicillinoid scaffolds from a single, common precursor. beilstein-journals.orgresearchgate.net

To achieve the total synthesis of this compound, the reaction conditions must favor a sequence involving a Michael addition followed by a ketalization cascade. researchgate.net This outcome is accomplished by using dimethylformamide (DMF) as the co-solvent. researchgate.netbeilstein-journals.org Specifically, conducting the SorbC-catalyzed reaction in the presence of 20% DMF directs the dimerization of (S)-sorbicillinol to furnish the complex, pentacyclic cage structure of this compound. researchgate.net In stark contrast, when acetone (B3395972) is used as the co-solvent, the reaction pathway shifts to a homodimerization via a Diels-Alder reaction, which results in the formation of a different natural product, bisorbicillinol. researchgate.net This ability to modulate the reaction pathway by simply changing the solvent polarity is a powerful tool for the systematic and efficient synthesis of various members of the sorbicillinoid family. beilstein-journals.orgresearchgate.net

Target ProductCo-SolventDominant Reaction Pathway
This compound Dimethylformamide (DMF) researchgate.netMichael Addition / Ketalization Cascade researchgate.net
Bisorbicillinol Acetone researchgate.netDiels-Alder Cycloaddition researchgate.net

Challenges in Enantioselective Synthesis

The development of chemo-enzymatic strategies has provided a powerful solution to this primary challenge. tu-dresden.de The use of the FAD-dependent monooxygenase SorbC is a key advantage, as the enzyme inherently provides near-perfect enantioselectivity in the crucial first step, producing the intermediate (S)-sorbicillinol exclusively. beilstein-journals.orgnih.gov This biocatalytic dearomatization bypasses the difficulty of establishing the initial critical stereocenter. beilstein-journals.orgosti.gov However, challenges in enantioselective synthesis persist on a broader level. numberanalytics.com While SorbC is highly effective for its natural substrate, a significant challenge in biocatalysis is the engineering of enzymes to accept non-natural substrates or to produce the opposite enantiomer (a stereocomplementary catalyst), which is often desired for creating structural analogues or for accessing alternative synthetic pathways. researchgate.netresearchgate.net Research has shown that simply swapping active site residues in enzymes is often insufficient to switch stereoselectivity, pointing to the complexity of enzyme mechanics and the need for advanced protein engineering techniques. researchgate.netosti.gov

Synthesis MethodKey FeatureStereochemical Outcome
Purely Chemical Synthesis Relies on small-molecule catalysts and reagents. researchgate.netOften results in low yields and racemic mixtures, lacking stereocontrol. rsc.org
Chemo-enzymatic Synthesis (with SorbC) Utilizes the SorbC enzyme for oxidative dearomatization. beilstein-journals.orgHighly enantioselective, producing an intermediate as a single enantiomer ((S)-sorbicillinol). nih.gov

Biological Activities and Molecular Mechanisms of Action

Anti-inflammatory Activities

Trichodimerol exerts its anti-inflammatory effects by targeting key components of the inflammatory cascade. Its activity has been observed in various cell models, including human and murine macrophages and monocytic cell lines. nih.govresearchgate.net

This compound has been shown to effectively inhibit inflammatory responses triggered by lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria and a potent activator of immune cells. frontiersin.orgnih.gov In studies using RAW264.7 macrophages, a widely used model for studying inflammation, this compound has consistently demonstrated its ability to counteract the effects of LPS stimulation. frontiersin.orgnih.gov This inhibition is crucial as LPS-induced inflammation is a key factor in the pathogenesis of various inflammatory diseases.

The anti-inflammatory properties of this compound are further underscored by its ability to modulate the production and secretion of various inflammatory mediators.

Research has shown that this compound can significantly reduce the production of nitric oxide (NO) and reactive oxygen species (ROS) in LPS-stimulated macrophages. frontiersin.orgresearchgate.net Overproduction of NO and ROS during inflammation can lead to cellular damage and contribute to the pathology of chronic inflammatory conditions. The ability of this compound to decrease these reactive species is a key aspect of its anti-inflammatory action. frontiersin.org

This compound has been found to suppress the secretion of key pro-inflammatory cytokines, including Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). frontiersin.orgresearchgate.net These cytokines play a central role in orchestrating the inflammatory response, and their inhibition is a critical target for anti-inflammatory therapies. Studies have reported that this compound inhibits the production of TNF-α in both macrophages and monocytes. researchgate.netmdpi.com Furthermore, in LPS-induced RAW264.7 macrophages, this compound treatment led to a reduction in the expression of both IL-6 and TNF-α. frontiersin.org

In addition to cytokines, this compound has been shown to inhibit the secretion of eicosanoids, which are lipid mediators of inflammation. Specifically, in LPS-challenged THP-1 human monocytic cells, this compound profoundly inhibits the secretion of prostaglandin (B15479496) E2 (PGE2), thromboxane (B8750289) B2, and prostaglandin F2α (PGF2α). nih.gov This effect is attributed to the suppression of prostaglandin H synthase-2 (PGHS-2), also known as cyclooxygenase-2 (COX-2), at the transcriptional level. nih.gov

Inflammatory MediatorEffect of this compoundCell ModelReference
Nitric Oxide (NO)Reduced productionLPS-induced RAW264.7 macrophages frontiersin.org
Reactive Oxygen Species (ROS)Reduced productionLPS-induced RAW264.7 macrophages frontiersin.org
Interleukin-6 (IL-6)Reduced productionLPS-induced RAW264.7 macrophages frontiersin.org
Tumor Necrosis Factor-α (TNF-α)Reduced production/secretionLPS-induced RAW264.7 macrophages, human and murine macrophages, monocytes frontiersin.orgresearchgate.netmdpi.com
Prostaglandin E2 (PGE2)Inhibited secretionLPS-stimulated THP-1 human monocytic cells nih.gov
Thromboxane B2Inhibited secretionLPS-stimulated THP-1 human monocytic cells nih.gov
Prostaglandin F2α (PGF2α)Inhibited secretionLPS-stimulated THP-1 human monocytic cells nih.gov

The molecular mechanism underlying the anti-inflammatory effects of this compound involves the regulation of key inflammatory signaling pathways. Research indicates that this compound can obstruct the interaction between LPS and the Toll-like receptor 4-MD2 (TLR4-MD2) heterodimer. frontiersin.orgnih.gov This interaction is a critical initial step in the activation of downstream signaling cascades in response to LPS.

By interfering with this binding, this compound effectively suppresses the activation of two major downstream pathways: the Nuclear Factor-kappaB (NF-κB) pathway and the NOD-like receptor thermal protein domain associated protein 3 (NLRP3) inflammasome pathway. frontiersin.orgresearchgate.net

Western blotting analyses have confirmed that this compound inhibits the production of inflammatory mediators like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). frontiersin.orgnih.gov Furthermore, it has been shown to decrease the protein expression of key components of the NF-κB and NLRP3 pathways, including NF-κB, phosphorylated IKK (p-IKK), phosphorylated IκB (p-IκB), TLR4, NLRP3, Caspase-1, and ASC. frontiersin.orgresearchgate.net Molecular docking studies further support these findings, suggesting a direct binding interaction between this compound and the TLR4-MD2 complex. frontiersin.orgnih.gov

Signaling Pathway ComponentEffect of this compoundAnalytical MethodReference
Toll-like receptor 4 (TLR4)Inhibited protein expressionWestern Blot frontiersin.org
Nuclear Factor-kappaB (NF-κB)Inhibited protein expressionWestern Blot frontiersin.orgresearchgate.net
Phosphorylated IKK (p-IKK)Inhibited protein expressionWestern Blot researchgate.net
Phosphorylated IκB (p-IκB)Inhibited protein expressionWestern Blot researchgate.net
NLRP3Inhibited protein expressionWestern Blot frontiersin.orgresearchgate.net
Caspase-1Inhibited protein expressionWestern Blot frontiersin.orgresearchgate.net
ASCInhibited protein expressionWestern Blot frontiersin.orgresearchgate.net
Cyclooxygenase-2 (COX-2)Inhibited productionWestern Blot frontiersin.orgnih.gov
Inducible Nitric Oxide Synthase (iNOS)Inhibited productionWestern Blot frontiersin.orgnih.gov

Regulation of Inflammatory Signaling Pathways

Nuclear Factor-kappaB (NF-κB) Pathway Inhibition

This compound has been shown to inhibit the nuclear factor-kappaB (NF-κB) signaling pathway, a critical regulator of inflammatory responses. vulcanchem.com The activation of this pathway is a key step in the transcription of numerous pro-inflammatory genes. vulcanchem.com Studies have revealed that this compound suppresses the expression of key proteins in the NF-κB pathway, including NF-κB itself, phosphorylated IκB kinase (p-IKK), and phosphorylated inhibitor of kappa B (p-IκB). nih.govresearchgate.net By inhibiting these components, this compound effectively blocks the cascade that leads to the production of inflammatory mediators. frontiersin.orgfrontiersin.org This inhibition has been observed through Western blotting analysis, which showed a downward trend in the protein levels of NF-κB, p-IKK, and p-IκB after treatment with this compound. frontiersin.org

NOD-like Receptor Thermal Protein Domain Associated Protein 3 (NLRP3) Inflammasome Pathway Suppression

The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune system by activating caspase-1 and triggering the release of pro-inflammatory cytokines like IL-1β and IL-18. frontiersin.org this compound has been found to suppress the NLRP3 inflammasome pathway. nih.govresearchgate.net Research indicates that this compound inhibits the protein expression of key components of this pathway, including NLRP3, caspase-1, and ASC (Apoptosis-associated speck-like protein containing a CARD). nih.govresearchgate.netfrontiersin.org This suppression contributes significantly to its anti-inflammatory effects by reducing the maturation and secretion of potent inflammatory cytokines. frontiersin.orgresearchgate.net The inhibition of both the NF-κB and NLRP3 pathways suggests a broad-spectrum anti-inflammatory activity for this compound. nih.govresearchgate.net

Direct Interaction with TLR4-MD2 Complex

Molecular docking studies have provided evidence that this compound can directly interact with the Toll-like receptor 4-myeloid differentiation factor 2 (TLR4-MD2) complex. nih.govresearchgate.net This complex is a key receptor for lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria that is a potent initiator of inflammatory responses. vulcanchem.com The binding analysis suggests that this compound occupies the same binding pocket that LPS would normally use, thereby competitively inhibiting LPS from activating the receptor complex. vulcanchem.comfrontiersin.org This direct binding is thought to obstruct the interaction between LPS and the TLR4-MD2 heterodimer, preventing the initiation of downstream inflammatory signaling cascades, including the NF-κB and NLRP3 pathways. nih.govresearchgate.netfrontiersin.org The interaction involves the formation of hydrogen bonds between this compound and amino acid residues at the active site of the TLR4-MD2 complex, such as CYS 95, ASP 101, ARG 264, and ASN 339. frontiersin.org

In Vitro and In Vivo Anti-inflammatory Studies

The anti-inflammatory properties of this compound have been investigated in various experimental models, providing a comprehensive understanding of its biological activity.

RAW264.7 Macrophage Model Characterization

The lipopolysaccharide (LPS)-induced RAW264.7 macrophage model has been instrumental in characterizing the anti-inflammatory effects of this compound. nih.govresearchgate.net In this in vitro model, this compound has been shown to significantly reduce the production of key inflammatory mediators, including nitric oxide (NO), reactive oxygen species (ROS), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). nih.govfrontiersin.org Furthermore, Western blotting analyses have confirmed that this compound treatment leads to a decreased expression of inflammatory proteins such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). nih.govresearchgate.net The compound also reduces the expression of proteins involved in the NF-κB and NLRP3 pathways, including TLR4, NF-κB, p-IKK, p-IκB, NLRP3, Caspase-1, and ASC. vulcanchem.comresearchgate.net

Parameter Effect of this compound in LPS-induced RAW264.7 Macrophages References
Nitric Oxide (NO)Reduced production researchgate.net, nih.gov, frontiersin.org
Reactive Oxygen Species (ROS)Reduced production researchgate.net, nih.gov, frontiersin.org
Interleukin-6 (IL-6)Reduced production nih.gov, frontiersin.org
Tumor Necrosis Factor-α (TNF-α)Reduced production nih.gov, frontiersin.org
Cyclooxygenase-2 (COX-2)Inhibited production researchgate.net, nih.gov
Inducible Nitric Oxide Synthase (iNOS)Inhibited production researchgate.net, nih.gov
NF-κB Pathway Proteins (NF-κB, p-IKK, p-IκB)Suppressed expression vulcanchem.com, researchgate.net, nih.gov
NLRP3 Pathway Proteins (NLRP3, Caspase-1, ASC)Suppressed expression vulcanchem.com, researchgate.net, nih.gov
Toll-like Receptor 4 (TLR4)Suppressed expression vulcanchem.com, researchgate.net, nih.gov
THP-1 Human Monocytic Cell Studies

THP-1, a human monocytic cell line, serves as a valuable model for studying monocyte and macrophage functions. nih.govwikipedia.org When differentiated, these cells respond to LPS by secreting pro-inflammatory molecules. nih.gov Studies on THP-1 cells have shown that this compound (also referred to as BMS-182123 in some literature) inhibits the LPS-stimulated secretion of tumor necrosis factor-alpha (TNF-alpha). nih.gov Furthermore, this compound has a significant inhibitory effect on the secretion of prostanoids, such as prostaglandin E2 (PGE2), in response to LPS challenge. nih.gov This inhibition is attributed to the suppression of prostaglandin H synthase-2 (PGHS-2) enzyme synthesis at the transcriptional level. nih.gov

Parameter Effect of this compound in LPS-challenged THP-1 Cells References
Tumor Necrosis Factor-alpha (TNF-α)Inhibited secretion nih.gov
Prostaglandin E2 (PGE2)Inhibited secretion nih.gov
Prostaglandin H Synthase-2 (PGHS-2)Suppressed synthesis at the transcriptional level nih.gov
Zebrafish Model Validation

The in vivo anti-inflammatory activity of this compound has been validated using zebrafish models. vulcanchem.com Zebrafish are a well-established model system for studying human diseases and evaluating the efficacy and toxicity of compounds. nih.govresearchgate.net In these models, this compound treatment has been shown to effectively weaken inflammatory responses, providing in vivo confirmation of its anti-inflammatory potential. vulcanchem.com While some related sorbicillinoid derivatives have shown toxicity in zebrafish embryos, others have demonstrated low toxicity, highlighting the importance of specific compound evaluation. nih.gov

Anticancer and Cytotoxic Activities

This compound, a natural compound, has demonstrated notable anticancer and cytotoxic effects through various mechanisms. Research has highlighted its ability to induce programmed cell death in cancer cells and modulate key signaling pathways involved in cell proliferation and survival.

Induction of Apoptosis in Cancer Cell Lines (e.g., HL-60, U937, T47D)

This compound has been shown to exhibit strong cytotoxic effects against several cancer cell lines, including human promyelocytic leukemia (HL-60), human histiocytic lymphoma (U937), and human breast cancer (T47D) cells. ingentaconnect.comnih.gov Studies have demonstrated that its cytotoxicity is linked to the induction of apoptosis, a form of programmed cell death. ingentaconnect.comnih.gov

In HL-60 cells, treatment with this compound led to a significant, dose-dependent increase in the levels of activated caspase-3/7, key executioner enzymes in the apoptotic pathway. ingentaconnect.comnih.gov Furthermore, flow cytometry analysis revealed a substantial increase in the sub-G1 cell population, which is a characteristic feature of apoptotic cells. ingentaconnect.comnih.gov These findings collectively indicate that this compound potently triggers apoptosis in these cancer cell lines.

Below is a table summarizing the cytotoxic activity of this compound against various cancer cell lines, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).

Cell LineCancer TypeIC50 (µM)
HL-60Promyelocytic Leukemia6.55 - 28.55
U937Histiocytic Lymphoma6.55 - 28.55
T47DBreast Cancer6.55 - 28.55

Data sourced from studies on the cytotoxic effects of this compound. ingentaconnect.comnih.gov

Involvement of Reactive Oxygen Species (ROS) in Apoptosis Induction

The pro-apoptotic activity of this compound is closely associated with the generation of reactive oxygen species (ROS). ingentaconnect.comnih.gov ROS are chemically reactive molecules containing oxygen that can, at high levels, induce cellular damage and trigger apoptosis. ingentaconnect.com

In HL-60 cells, treatment with this compound resulted in a dose-dependent increase in intracellular ROS levels. ingentaconnect.comnih.gov Crucially, the apoptotic effects of this compound were significantly counteracted by the use of N-acetyl-L-cysteine (NAC), a well-known ROS inhibitor. ingentaconnect.comnih.gov This demonstrates that the generation of ROS is a critical mediator in the apoptotic pathway initiated by this compound. ingentaconnect.comnih.gov

Modulation of MAPK Signaling (p38, ERK)

The mitogen-activated protein kinase (MAPK) signaling pathways, which include p38 and extracellular signal-regulated kinase (ERK), are crucial regulators of cellular processes like proliferation, differentiation, and apoptosis. mdpi.comresearchgate.netcreativebiolabs.net this compound has been found to modulate these pathways in cancer cells. ingentaconnect.comnih.gov

Western blot analysis has shown that this compound treatment leads to an increase in the levels of phosphorylated p38 MAPK in a concentration-dependent manner. ingentaconnect.comnih.gov Conversely, the levels of both total ERK and phosphorylated ERK were found to decrease with increasing concentrations of this compound. ingentaconnect.comnih.gov The activation of p38 and the inhibition of ERK are recognized mechanisms involved in the induction of apoptosis by various agents, suggesting their role in the anticancer activity of this compound. ingentaconnect.commdpi.com

Inhibition of TGF-β Dependent Cellular Effects

Transforming growth factor-β (TGF-β) is a multifunctional cytokine that plays a complex role in cancer. While it can act as a tumor suppressor in the early stages, it often promotes tumor progression and metastasis in advanced stages. springermedizin.denih.gov this compound has been identified as an inhibitor of TGF-β-dependent cellular effects. springermedizin.de

The canonical TGF-β signaling pathway involves the phosphorylation of Smad2 and Smad3 transcription factors by the activated TGF-β receptor complex. nih.govembopress.org This phosphorylation is a critical step for their subsequent nuclear translocation and regulation of target gene expression. nih.govembopress.org

Research has shown that this compound effectively inhibits the serine phosphorylation of Smad2 and Smad3 that is induced by TGF-β. springermedizin.de By preventing this key activation step, this compound disrupts the downstream signaling cascade of TGF-β.

As a consequence of its ability to block Smad2/3 phosphorylation, this compound antagonizes the cellular effects of TGF-β, including the expression of TGF-β inducible genes. springermedizin.de This has been observed in both HepG2 (human liver cancer) and MDA-MB-231 (human breast cancer) cells. springermedizin.de By inhibiting the expression of genes that are normally induced by TGF-β, this compound can interfere with processes such as cell growth, differentiation, and migration that are promoted by this cytokine in advanced cancers. springermedizin.de

Blocking of STAT Transcription Factor Activation (Stat1, Stat3, Stat6)

This compound has been shown to inhibit the activation of Signal Transducer and Activator of Transcription (STAT) proteins, which are crucial mediators of cellular immunity, proliferation, and differentiation. nih.govwikipedia.org Specifically, this compound blocks the activation of Stat1, Stat3, and Stat6 induced by interferon-gamma (IFN-γ), interleukin-6 (IL-6), and interleukin-4 (IL-4), respectively. nih.gov This inhibition is achieved by preventing both serine and tyrosine phosphorylation of these transcription factors. nih.gov The activation of STAT proteins is a critical step in the JAK/STAT signaling pathway, where phosphorylation leads to their dimerization, nuclear translocation, and subsequent regulation of gene expression. wikipedia.orgebi.ac.ukactivemotif.com By interfering with this process, this compound can modulate the cellular responses to various cytokines. nih.gov

Anti-angiogenic Effects (e.g., Capillary-like Tube Formation Inhibition)

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. nih.govnih.gov this compound exhibits potent anti-angiogenic properties, as demonstrated by its ability to completely abrogate the capillary-like tube formation of MDA-MB-231 breast cancer cells in an in vitro assay at a concentration of 20 μM. nih.gov This process of forming tube-like structures is a key step in angiogenesis, mimicking the development of a vascular network. mdpi.comjmb.or.kr The inhibition of this process suggests that this compound can interfere with the complex signaling cascades that regulate endothelial cell differentiation and organization. nih.govnih.gov

Cytotoxic Activity of this compound Derivatives (e.g., 24-hydroxy-trichodimerol)

Derivatives of this compound have also demonstrated significant biological activity. One such derivative, 24-hydroxy-trichodimerol, isolated from the sponge-derived fungus Trichoderma reesei, has shown cytotoxic effects against several human cancer cell lines. nih.govmdpi.comcontinental.edu.pe This compound displayed inhibitory activity against A549 (lung carcinoma), MCF-7 (breast cancer), and HCT116 (colon cancer) cells, with IC50 values of 5.1 μM, 9.5 μM, and 13.7 μM, respectively. nih.govmdpi.comcontinental.edu.peresearchgate.net The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro. These findings highlight the potential of this compound derivatives as anticancer agents. mdpi.comresearchgate.netmdpi.com

Other Reported Biological Activities

The broader family of sorbicillinoids, to which this compound belongs, exhibits a wide range of biological activities.

Antioxidant Properties (related bisorbicillinoids)

Several bisorbicillinoids, structurally related to this compound, have been recognized for their antioxidant properties. aua.grscripps.edu Compounds such as bisorbicillinol, bisorbibutenolide, and bisorbicillinolide, isolated from Trichoderma sp. USF-2690, exhibit significant antioxidant activity. aua.grscripps.edu The antioxidant potential of these compounds is a subject of ongoing research, with studies exploring their radical scavenging mechanisms. researchgate.net

Antifungal Properties (related sorbicillinoids)

The sorbicillinoid class of compounds is also known for its antifungal capabilities. semanticscholar.org For instance, bisvertinolone, another related compound, has been identified as a novel antifungal agent. scripps.edu Various sorbicillinoids have shown inhibitory activity against a range of fungal pathogens, including those affecting plants. mdpi.comfrontiersin.org Demethylthis compound and bisvertinolone, for example, have demonstrated moderate antifungal activity by inhibiting the spore germination of the rice blast pathogen Magnaporthe oryzae. nih.gov

Chemical Compounds Mentioned

Compound Name
24-hydroxy-trichodimerol
Bisorbibutenolide
Bisorbicillinol
Bisorbicillinolide
Bisvertinolone
Demethylthis compound
This compound

Structure Activity Relationship Sar Studies and Derivative Research

Exploration of Analogue Design, Synthesis, and Biological Evaluation

The complex structure of trichodimerol has made its synthesis a subject of significant interest, with research efforts often employing biomimetic strategies that mimic its proposed natural formation. scripps.edufigshare.com A key approach involves the oxidative dimerization of sorbicillin (B1241578), its monomeric precursor. scripps.eduaua.gr The oxidation of sorbicillin generates a reactive o-quinol intermediate. aua.gr Depending on the reaction conditions, this intermediate can undergo different dimerization pathways. The formation of this compound is proposed to occur when the o-quinol system acts as both a Michael donor and acceptor, leading to a cascade of reactions that form its characteristic caged structure. aua.gr

This biomimetic approach has not only enabled the total synthesis of this compound but has also opened avenues for creating designed analogues. scripps.edufigshare.comrice.edu By modifying the sorbicillin precursor or the reaction conditions, researchers have synthesized several analogues to probe the importance of various structural features. scripps.eduresearchgate.net For instance, the synthesis of analogues with modified side chains or altered core structures allows for the systematic evaluation of how these changes impact biological activity. tum.de While many sorbicillinoids have been isolated from natural sources, the total synthesis and chemoenzymatic approaches provide access to novel derivatives that are not naturally occurring, facilitating broader SAR studies. researchgate.netresearchgate.net

The biological evaluation of these synthesized analogues has revealed critical insights. For example, studies on various sorbicillinoid derivatives have shown that their cytotoxic, anti-inflammatory, and antimicrobial activities are highly dependent on their specific structures. nih.govacs.orgmdpi.com The dimerization of sorbicillin into compounds like this compound often leads to enhanced or different biological activities compared to the monomeric form. acs.org The synthesis of derivatives, such as those modified at the C4- and C5-positions of the sorbicillin core, has demonstrated that even small changes can significantly alter the resulting dimeric structures and their biological profiles. tum.de These synthetic and evaluation efforts are crucial for identifying the pharmacophore of the bisorbicillinoid class and for developing new therapeutic leads. semanticscholar.orgmedscape.com

Comparative Analysis of Dimeric and Monomeric Forms (e.g., this compound vs. Sorbicillin)

A central theme in the SAR studies of this compound is the comparison of its biological activity with that of its well-known monomeric precursor, sorbicillin. Such comparisons are vital for understanding the functional consequences of the dimerization process.

Studies have consistently shown that dimerization significantly enhances certain biological activities. While sorbicillin itself exhibits a range of bioactivities, including cytotoxic effects, its dimeric forms often show increased potency. acs.orgresearchgate.net For example, a comparative study on their ability to induce apoptosis in cancer cells found that both this compound and sorbicillin exhibited strong cytotoxic activity against several cancer cell lines, including HL-60 (human promyelocytic leukemia), U937 (human histiocytic lymphoma), and T47D (human ductal breast epithelial tumor). ingentaconnect.com The pro-apoptotic effects of both compounds in HL-60 cells were found to be mediated by reactive oxygen species (ROS). researchgate.netingentaconnect.com

Although both compounds are active, the dimeric structure of this compound is often associated with more potent effects. One study noted that this compound inhibits the production of tumor necrosis factor-alpha (TNF-α) with an IC50 value of 200 ng/mL, highlighting its potential as an anti-inflammatory agent. ingentaconnect.commdpi.com Genetic manipulation studies have also demonstrated that activating the biosynthetic pathway to produce dimeric products like this compound is significant due to their increased bioactivities compared to the sorbicillin precursor. acs.org This suggests that the complex, rigid, three-dimensional structure of this compound allows for interactions with biological targets that are different or stronger than those of the more flexible monomeric sorbicillin. acs.orgingentaconnect.com

Table 1: Comparative Cytotoxicity (IC₅₀ in µM) of this compound and Sorbicillin Against Various Cancer Cell Lines. ingentaconnect.com
CompoundHL-60U937T47D
This compound6.5510.3528.55
Sorbicillin15.2419.7525.35

Investigation of Hydroxylated Derivatives (e.g., 24-hydroxy-trichodimerol)

The isolation and study of naturally occurring hydroxylated derivatives of this compound have provided further resolution to the SAR of this compound class. The introduction of hydroxyl groups at various positions on the this compound scaffold can significantly modulate its biological activity.

One of the most studied derivatives is 24-hydroxy-trichodimerol, which was isolated from the sponge-derived fungus Trichoderma reesei (HN-2016-018). frontiersin.orgfrontiersin.org This derivative features a hydroxyl group on the terminal methyl of the sorbyl side chain. frontiersin.org The molecular formula of 24-hydroxy-trichodimerol is C₂₈H₃₂O₉. frontiersin.org Structural analysis confirmed that it shares the same core caged skeleton as this compound, with the key difference being the hydroxylation at the C-24 position. frontiersin.orgfrontiersin.org

Biological evaluation of 24-hydroxy-trichodimerol has revealed potent cytotoxic activity against several human cancer cell lines. frontiersin.orgnih.govmdpi.comresearchgate.net This suggests that hydroxylation of the side chain is a tolerated modification that can even enhance potency against certain cell lines. For example, 24-hydroxy-trichodimerol displayed significant cytotoxicity against A549 (human lung carcinoma), MCF-7 (human breast adenocarcinoma), and HCT116 (human colon cancer) cell lines. frontiersin.orgnih.govresearchgate.net The discovery of other hydroxylated analogues, such as 7,7′,9′-Hydroxy-trichodimerol, further underscores that various sites on the this compound scaffold can be hydroxylated, leading to a diverse array of natural derivatives with potentially distinct biological profiles. rhhz.net

Table 2: Cytotoxic Activity (IC₅₀ in µM) of 24-hydroxy-trichodimerol. frontiersin.orgnih.govmdpi.comresearchgate.net
CompoundA549 (Lung)MCF-7 (Breast)HCT116 (Colon)
24-hydroxy-trichodimerol5.19.513.7

Advanced Research Methodologies in Trichodimerol Studies

Fermentation and Cultivation Optimization Techniques

The production of Trichodimerol by fungi, such as various Trichoderma and Penicillium species, is often in low quantities under standard laboratory conditions. acs.org Consequently, optimizing fermentation and cultivation parameters is a critical first step to enhance the yield for subsequent studies. Research in this area focuses on systematically varying physical and chemical factors of the fungal culture environment.

Key parameters that are frequently optimized include the composition of the fermentation medium, pH, temperature, aeration (shaking speed), and incubation time. nih.govthescipub.com For instance, studies on Trichoderma species have shown that the choice of carbon and nitrogen sources can dramatically influence biomass and secondary metabolite production. researchgate.net Glucose and sucrose (B13894) are often effective carbon sources, while peptone and yeast extract can serve as optimal nitrogen sources. researchgate.net

A systematic approach, such as the Plackett-Burman design, can be employed to screen for the most influential parameters affecting yield. nih.gov This is often followed by response surface methodology (RSM) to fine-tune the optimal levels of these critical factors. nih.gov For example, in the cultivation of Trichoderma longibrachiatum, the initial pH, volume of inoculum, and duration of incubation were identified as the most significant variables for enhancing the production of bioactive metabolites. nih.gov The "One Strain, Many Compounds" (OSMAC) approach is also utilized, where a single fungal strain is cultivated under various conditions to induce the production of different, sometimes novel, metabolites, including the upregulation of the pathway leading to this compound. acs.org

Table 1: Key Fermentation Parameters Optimized for Trichoderma Species

ParameterRange InvestigatedOptimal Value ExampleReference
Carbon SourceGlucose, Sucrose, Maltose45 g/L Glucose thescipub.com
Nitrogen SourcePeptone, Yeast Extract, Ammonium Sulfate0.35 g/L Ammonium Sulfate thescipub.com
Initial pH4.0 - 9.06.0 nih.govthescipub.com
Temperature20 - 35°C30°C thescipub.com
Shaking Speed100 - 250 rpm175 rpm thescipub.com
Incubation Time4 - 9 days5-7 days nih.govthescipub.com

Advanced Isolation and Purification Strategies

Once fermentation is complete, the next crucial step is the extraction and purification of this compound from the complex culture broth. The process typically begins with solvent extraction of the filtered broth or the mycelial mass. tandfonline.comjmb.or.kr Ethyl acetate (B1210297) is a commonly used solvent for this initial extraction. tandfonline.com

The crude extract, containing a mixture of metabolites, is then subjected to a series of chromatographic techniques for purification. mdpi.com A common strategy involves an initial fractionation using column chromatography with stationary phases like Sephadex LH-20, which separates compounds based on size and polarity. tandfonline.com This is often followed by more advanced and higher-resolution methods. mdpi.com

Reversed-phase Medium Pressure Liquid Chromatography (MPLC) and High-Performance Liquid Chromatography (HPLC) are pivotal for obtaining pure this compound. tandfonline.commdpi.com These techniques utilize a non-polar stationary phase (like C18) and a polar mobile phase, allowing for fine separation of closely related sorbicillinoid analogues. mdpi.com The isolation process is typically guided by bioassays or analytical monitoring, such as Thin Layer Chromatography (TLC), to track the active fractions. tandfonline.comjmb.or.kr

Table 2: Typical Chromatographic Techniques for this compound Purification

TechniqueStationary PhasePurposeReference
Column ChromatographySephadex LH-20Initial fractionation of crude extract tandfonline.com
Medium Pressure Liquid Chromatography (MPLC)Reversed-Phase (C18)Intermediate purification of active fractions tandfonline.com
High-Performance Liquid Chromatography (HPLC)Reversed-Phase (C18)Final purification to yield pure compound mdpi.com
Thin Layer Chromatography (TLC)Silica (B1680970) GelMonitoring separation and purity of fractions tandfonline.comjmb.or.kr

Spectroscopic Techniques for Structural Elucidation

The definitive identification and structural elucidation of this compound rely on a combination of powerful spectroscopic techniques. researchgate.netresearchgate.net These methods provide detailed information about the molecule's atomic composition, connectivity, and stereochemistry.

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS), often with techniques like Fast Atom Bombardment (HR-FAB-MS), is used to determine the precise molecular formula of the compound. tandfonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most critical tool for determining the complex structure of this compound. eurekaselect.com

1D NMR: ¹H NMR provides information about the types and number of protons and their immediate electronic environment, while ¹³C NMR reveals the carbon skeleton of the molecule. researchgate.net

2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential to piece together the connectivity of the atoms, establishing the bonds between protons and carbons. NOESY (Nuclear Overhauser Effect Spectroscopy) experiments help in determining the relative stereochemistry of the molecule by identifying protons that are close to each other in space. tandfonline.com

Other Spectroscopic Methods:

Infrared (IR) Spectroscopy: Identifies the presence of specific functional groups, such as hydroxyl (-OH) and carbonyl (C=O) groups. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the conjugated systems within the molecule, which are characteristic of the sorbicillinoid chromophore. tandfonline.com

The combined data from these spectroscopic methods allowed researchers to unambiguously establish the unique dimeric structure of this compound. tandfonline.comresearchgate.net

Genomic and Bioinformatic Approaches

With the advent of whole-genome sequencing, researchers can now delve into the genetic blueprint of this compound-producing fungi to understand and manipulate its biosynthetic pathway.

AntiSMASH for Biosynthetic Gene Cluster Identification

The genes responsible for producing a secondary metabolite like this compound are typically organized into a contiguous block on the chromosome, known as a Biosynthetic Gene Cluster (BGC). acs.org The "antibiotics and Secondary Metabolite Analysis Shell" (antiSMASH) is a powerful bioinformatics pipeline used to mine fungal genome data and predict the locations of these BGCs. github.comsecondarymetabolites.org

By inputting the genome sequence of a producing organism, such as Penicillium rubens, into antiSMASH, researchers can identify putative BGCs for various classes of natural products, including polyketides, which are the precursors to sorbicillinoids. acs.orgresearchgate.net The tool annotates genes within the cluster, predicting their function based on homology to known biosynthetic genes. github.com For this compound, which is derived from sorbicillin (B1241578), antiSMASH can identify the sorbicillin BGC, which contains the core polyketide synthase (PKS) gene and other tailoring enzymes like oxidases responsible for its synthesis. acs.orgmdpi.com

CRISPR-Cas9 System for Gene Deletion and Pathway Confirmation

Once a BGC is identified using antiSMASH, its role in producing this compound must be experimentally verified. The CRISPR-Cas9 system has emerged as a revolutionary tool for precise gene editing in fungi, allowing for targeted gene deletion. researchgate.netnih.gov

To confirm a pathway, researchers can use CRISPR-Cas9 to knock out a key gene within the predicted BGC, such as the core PKS gene. acs.org If the resulting mutant strain ceases to produce this compound and its precursors, it confirms the function of that BGC. researchgate.net Furthermore, this technology can be used to manipulate regulatory genes. For instance, deleting a global negative regulator, such as mcrA in Penicillium rubens, has been shown to activate the otherwise silent or lowly expressed sorbicillin BGC, leading to the production and accumulation of this compound. acs.org Diagnostic PCR and sequencing are used to confirm the successful deletion of the target gene. bitesizebio.com

Comparative Genomics for Strain Analysis

Comparative genomics involves analyzing and comparing the genome sequences of different fungal strains or species. mdpi.com This approach provides insights into the evolution of secondary metabolite pathways and can explain why different strains exhibit varied production profiles. osti.govbiorxiv.org

By comparing the genome of a high-producing industrial strain with its wild-type ancestor, researchers can identify mutations that lead to enhanced production. mdpi.com In the context of this compound, comparing the BGCs of a marine-derived Penicillium rubens with a well-studied terrestrial strain revealed unique clusters in the marine isolate, highlighting its potential for producing novel or higher quantities of certain compounds. acs.org This analysis can pinpoint differences in gene content, gene regulation, and the presence of specific biosynthetic pathways, offering a rationale for the observed metabolic profiles and guiding future strain engineering efforts. mdpi.comnih.gov

Advanced Analytical Chemistry Techniques for Metabolite Profiling and Quantification

The study of this compound, a bioactive secondary metabolite produced by various fungi, has been significantly advanced by the application of sophisticated analytical chemistry techniques. These methods allow for the precise profiling and quantification of this compound and other related metabolites within complex biological matrices.

High-Performance Thin Layer Chromatography (HPTLC)

High-Performance Thin Layer Chromatography (HPTLC) has been established as a valuable method for the quantification of this compound in extensive sample sets, making it suitable for screening mutants or evaluating different growth conditions. nih.govresearchgate.net This technique has been optimized for fungal secondary metabolite analysis, including the production of this compound, and can be used as a reference in analyses of secondary metabolite production during processes like sexual development. nih.gov

In practice, metabolites are extracted from the fungal culture, often using a solvent like ethyl acetate, and then applied to an HPTLC plate for separation. nih.gov For instance, a study on Trichoderma reesei utilized HPTLC to analyze the secondary metabolites secreted from cultures, revealing differences in metabolite profiles between mutant and wild-type strains. asm.org The method involves spotting samples on a silica gel plate and separating them with a mobile phase, such as a mixture of chloroform (B151607) and methanol (B129727) with trifluoroacetic acid. nih.govasm.org Visualization of the separated compounds can be achieved under UV light (e.g., 366 nm) or after derivatization with reagents like p-anisaldehyde:sulfuric acid. nih.govresearchgate.net

HPTLC has been instrumental in observing the dynamic changes in secondary metabolite production in response to environmental cues. For example, it was used to show that Trichoderma harzianum secretes additional compounds when exposed to a plant, and vice-versa. biorxiv.org This technique allows for the comparison of metabolite patterns under different conditions, such as in light versus darkness, and can highlight significant differences in the production of specific compounds. researchgate.net

A detailed workflow for HPTLC analysis of fungal metabolites often involves:

Culturing the fungus on a solid medium.

Collecting agar (B569324) slices from the culture.

Extracting the metabolites using a suitable solvent system.

Applying the extract to the HPTLC plate.

Developing the chromatogram with a specific mobile phase.

Visualizing and documenting the results under different lighting conditions. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful tools for the comprehensive and unbiased analysis of non-volatile fungal secondary metabolites like this compound. researchgate.net This technique combines the separation capabilities of liquid chromatography with the mass analysis of mass spectrometry, enabling the detection and quantification of compounds in complex mixtures. nih.gov

LC-MS has been employed in the metabolic profiling of various Trichoderma species. In one study, LC-ESI-MS-MS (Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry) was used to classify seven Trichoderma species based on their secondary metabolite profiles. jmb.or.krjmb.or.kr This chemotaxonomic approach revealed distinct clusters of species and identified key differentiating metabolites. jmb.or.krjmb.or.kr The analysis of crude extracts from Trichoderma longibrachiatum by LC-MS showed the presence of compounds like Hexanal and Rosamultin. journalarrb.com

In studies specifically targeting this compound, LC-MS analysis has been crucial. For instance, the analysis of a marine-derived Trichoderma citrinoviride strain via LC-MS qTOF (Quadrupole Time-of-Flight) allowed for the detection of small amounts of this compound among other sorbicillinoids. nih.govresearchgate.net Furthermore, a comparative metabolic analysis of a wild-type and a mutant strain of Penicillium rubens using HPLC-DAD-MS (High-Performance Liquid Chromatography-Diode-Array Detection-Mass Spectrometry) revealed that the deletion of the mcrA gene led to the production of this compound, which was absent in the wild-type. acs.org

The general procedure for LC-MS analysis in these studies involves:

Extraction of metabolites from the fungal culture using solvents like methanol or ethyl acetate. acs.org

Separation of the extracted compounds on a chromatography column (e.g., RP C18). acs.org

Elution using a gradient of solvents, such as acetonitrile (B52724) and water with formic acid. acs.orgmdpi.com

Detection and identification of the compounds by the mass spectrometer.

Quantitative analysis using LC-MS/MS has confirmed differences in this compound levels between different fungal strains and under various growth conditions. asm.org

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a primary technique for the identification of volatile organic compounds (VOCs) produced by fungi, including various species of Trichoderma. innspub.netije.irplos.org This method is well-suited for separating and identifying volatile and semi-volatile compounds. ijcmas.com While LC-MS is preferred for non-volatile metabolites, GC-MS is the method of choice for analyzing the volatile fraction of the fungal metabolome. researchgate.net

Numerous studies have utilized GC-MS to profile the VOCs from different Trichoderma species. For example, GC-MS analysis of Trichoderma harzianum culture filtrates identified a wide range of volatile compounds, including hydrocarbons, alcohols, esters, and pyran derivatives. innspub.netscispace.com Similarly, a study on Trichoderma hamatum identified several bioactive volatile compounds with antifungal properties. informaticsjournals.co.in The analysis of Trichoderma virens VOCs also revealed a complex mixture of over 200 compounds. ije.ir

The typical GC-MS workflow for analyzing fungal metabolites involves:

Extraction of volatile compounds from the culture filtrate or headspace using methods like liquid-liquid extraction with a solvent such as ethyl acetate or solid-phase microextraction (SPME). innspub.net

Separation of the volatile components on a GC column (e.g., HP-5MS). plos.org

Detection and identification of the compounds by the mass spectrometer, with compound identification often confirmed by matching the mass spectra with libraries like NIST. innspub.netplos.org

While GC-MS is excellent for volatile analysis, its application for non-volatile compounds like this compound requires a chemical derivatization step to make them more volatile. researchgate.net However, for the profiling of non-volatile secondary metabolites, reverse-phase LC-MS is generally the preferred technique. researchgate.net In chemotaxonomic studies of Trichoderma, LC-MS-based metabolite profiling has been shown to provide better correlation with phylogenetic data compared to GC-MS-based profiling. jmb.or.kr

MALDI-TOF-MS and Imaging Mass Spectrometry (IMS)

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) has become a reliable tool for the rapid identification and classification of microorganisms, including fungi. amazonaws.comresearchgate.net This technique analyzes the peptide and protein profiles of microorganisms, creating a unique "fingerprint" for identification. amazonaws.comnih.gov While primarily used for proteomics, MALDI-TOF MS can also be applied to the analysis of smaller secondary metabolites.

MALDI Imaging Mass Spectrometry (IMS) is a particularly powerful advancement that allows for the visualization of the spatial distribution of metabolites directly in biological samples. nih.govnih.gov This technique has been used to study the release of secondary metabolites during fungal interactions. For instance, MALDI MSI has been employed to visualize metabolite distributions in a confrontation assay between Trichoderma atroviride and Rhizoctonia solani, providing insights into active mycoparasitism. nih.govnih.gov

The sample preparation for MALDI MSI of fungi often involves growing the fungi on a specific medium on a glass slide, followed by the deposition of a matrix material. nih.govembrapa.br The use of innovative methods like Laser-Assisted Remote Atmospheric Pressure Imaging/Chemical Ionization-3D Mass Spectrometry Imaging (LARAPPI/CI-3D-MSI) offers the advantage of analyzing samples without requiring thin-slicing, providing 3D spatial details of metabolite distribution. acs.org

While direct analysis of this compound using MALDI-TOF MS is not extensively documented in the provided context, the technique's application in analyzing peptaibiotics from Trichoderma and visualizing other secondary metabolites suggests its potential utility in this compound research, particularly for understanding its localization within fungal colonies or during interactions with other organisms. researchgate.netnih.gov

Computational and In Silico Methodologies

Computational and in silico approaches are increasingly being used to complement experimental studies on this compound, providing valuable insights into its biological activities and mechanisms of action.

Molecular Docking for Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netfrontiersin.org In the context of this compound, molecular docking has been instrumental in elucidating its direct molecular interactions with protein targets.

Research has shown that this compound exhibits anti-inflammatory properties. researchgate.netfrontiersin.orgnih.gov Molecular docking studies have provided a structural basis for these effects by demonstrating that this compound can directly bind to the Toll-like receptor 4-myeloid differentiation factor 2 (TLR4-MD2) complex. researchgate.netfrontiersin.orgnih.gov The TLR4-MD2 complex is a key initiator of inflammatory responses induced by lipopolysaccharide (LPS). frontiersin.org

The docking analysis revealed that this compound can fit into the binding pocket of the TLR4-MD2 complex, suggesting that it may act as a competitive inhibitor of LPS, thereby preventing the activation of the receptor and subsequent downstream inflammatory signaling pathways, such as the NF-κB and NLRP3 pathways. researchgate.netfrontiersin.org These in silico findings are supported by experimental data showing that this compound inhibits the production of inflammatory mediators. researchgate.netfrontiersin.org

The use of molecular docking provides a powerful tool to:

Predict and rationalize the binding of this compound to its molecular targets.

Understand the structure-activity relationships of this compound and its derivatives.

Guide the design of new anti-inflammatory compounds based on the this compound scaffold.

The synergy between these computational predictions and experimental validation is crucial for advancing our understanding of this compound's therapeutic potential.

Interactive Data Tables

Table 1: Analytical Techniques in this compound Research

Technique Application in this compound Research Key Findings
HPTLC Quantification and screening of this compound production. nih.govresearchgate.net Enables large-scale screening and analysis of metabolite production under different conditions. nih.gov
LC-MS Profiling and quantification of this compound and related non-volatile metabolites. researchgate.net Identified this compound in various fungal extracts and enabled chemotaxonomic classification. jmb.or.krjmb.or.krnih.gov
GC-MS Analysis of volatile organic compounds (VOCs) from Trichoderma species. innspub.netije.ir Characterized the complex volatile profiles of various Trichoderma species. plos.orginformaticsjournals.co.in

| MALDI-IMS | Visualization of the spatial distribution of secondary metabolites. nih.govnih.gov | Revealed metabolite localization during fungal interactions. nih.gov |

Table 2: Molecular Docking of this compound

Target Protein Predicted Interaction Biological Implication

| TLR4-MD2 Complex | Binds to the LPS binding pocket. frontiersin.orgnih.gov | Inhibition of LPS-induced inflammatory signaling pathways (NF-κB, NLRP3). researchgate.netfrontiersin.org |

Comprehensive Biological Assay Systems

The investigation of this compound's biological activities relies on a variety of sophisticated assay systems. These methodologies, spanning from in vitro cell-based models to in vivo organisms, provide a multi-faceted approach to understanding the compound's mechanisms of action at the cellular and organismal levels.

In Vitro Cell-Based Assays (e.g., Macrophage Models, Cancer Cell Lines)

In vitro cell-based assays are fundamental in the preliminary screening and mechanistic evaluation of this compound. These systems offer a controlled environment to study the direct effects of the compound on specific cell types, particularly those involved in inflammation and cancer.

Macrophage Models:

Macrophage cell lines, such as the murine RAW264.7 and the human THP-1 monocytic cells, are extensively used to model inflammatory responses. vulcanchem.comnih.govfrontiersin.org When stimulated with lipopolysaccharide (LPS), these cells mimic an inflammatory state, producing a range of pro-inflammatory mediators. frontiersin.orgingentaconnect.com Research has shown that this compound can inhibit the LPS-induced production of tumor necrosis factor-alpha (TNF-α) in both human and murine macrophage models. nih.govingentaconnect.com This inhibitory effect is a key indicator of the compound's anti-inflammatory potential.

Cancer Cell Lines:

The cytotoxic and anti-proliferative properties of this compound are evaluated using a panel of human cancer cell lines. Studies have demonstrated its activity against various cancer types, including:

Human Promyelocytic Leukemia (HL-60): this compound has been found to exhibit strong cytotoxic activity against HL-60 cells. ingentaconnect.comresearchgate.net

Human Myeloid Leukemia (U937): Similar to HL-60, U937 cells have shown susceptibility to the cytotoxic effects of this compound. ingentaconnect.comresearchgate.net

Human Breast Cancer (T47D and MCF-7): The compound has been tested against breast cancer cell lines, demonstrating its potential as an anti-cancer agent. ingentaconnect.comresearchgate.netresearchgate.net

Human Melanoma (A375-S2): Research has indicated that this compound can significantly decrease the viability of A375-S2 melanoma cells in a dose- and time-dependent manner. researchgate.net

The efficacy of this compound in these cancer cell lines is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit cell growth by 50%.

Cytotoxic Activity of this compound on Various Cancer Cell Lines
Cell LineCancer TypeIC50 Value (µM)Reference
HL-60Promyelocytic Leukemia6.55 - 28.55 ingentaconnect.comresearchgate.net
U937Myeloid Leukemia6.55 - 28.55 ingentaconnect.comresearchgate.net
T47DBreast Cancer6.55 - 28.55 ingentaconnect.comresearchgate.net

In Vivo Model Systems (e.g., Zebrafish Inflammation Models)

To bridge the gap between in vitro findings and potential physiological effects, researchers employ in vivo model systems. The zebrafish (Danio rerio) has emerged as a powerful tool for studying inflammation due to its genetic tractability, optical transparency in early life stages, and the conservation of innate immune pathways with humans. nih.gov

In the context of this compound research, zebrafish larvae are used to create inflammation models, often induced by agents like lipopolysaccharide (LPS) or copper sulfate. frontiersin.orgnih.govmdpi.com These models allow for the real-time visualization and assessment of inflammatory responses, such as the migration of immune cells (neutrophils and macrophages) to the site of injury or inflammation. nih.govmdpi.com Studies have shown that treatment with this compound can effectively weaken these inflammatory responses in zebrafish, providing in vivo validation of its anti-inflammatory properties observed in cell culture. frontiersin.org The zebrafish model is instrumental in evaluating the compound's ability to modulate inflammatory processes within a whole organism. frontiersin.org

Quantitative Assessment of Cellular Responses (e.g., ELISA, Western Blotting, Apoptosis Assays)

To dissect the molecular mechanisms underlying this compound's biological effects, a suite of quantitative biochemical and cellular assays is utilized. These techniques allow for the precise measurement of changes in protein expression, signaling pathways, and cellular processes like apoptosis.

Enzyme-Linked Immunosorbent Assay (ELISA):

ELISA is a widely used antibody-based technique for quantifying the levels of specific proteins, such as cytokines and other inflammatory mediators, in cell culture supernatants or tissue extracts. biocompare.com In this compound studies, ELISA is employed to measure the reduction in pro-inflammatory cytokines like TNF-α and Interleukin-6 (IL-6) in LPS-stimulated macrophages following treatment with the compound. frontiersin.orgresearchgate.net This provides quantitative evidence of this compound's ability to suppress the inflammatory response.

Western Blotting:

Western blotting is a powerful technique used to detect and quantify specific proteins within a sample. abcam.com It is crucial for investigating the signaling pathways affected by this compound. For instance, Western blot analyses have revealed that this compound can inhibit the expression of key inflammatory proteins such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). frontiersin.org Furthermore, it has been used to show that this compound can modulate signaling pathways like the NF-κB and MAPK pathways by affecting the phosphorylation status of key proteins such as p38 and ERK. researchgate.net

Apoptosis Assays:

A variety of assays are used to detect and quantify apoptosis, or programmed cell death, a key mechanism in anti-cancer activity. promega.com.au

Caspase Activity Assays: The activation of caspases, a family of proteases, is a hallmark of apoptosis. Assays that measure the activity of caspases, such as caspase-3/7, are used to confirm that this compound induces apoptosis in cancer cells. ingentaconnect.comresearchgate.net

Flow Cytometry: This technique can be used to analyze the cell cycle and quantify the percentage of apoptotic cells (sub-G1 fraction) after treatment with this compound. researchgate.net

DAPI Staining: 4',6-diamidino-2-phenylindole (DAPI) is a fluorescent stain that binds to DNA. In apoptotic cells, chromatin condensation and nuclear fragmentation can be visualized with DAPI staining, providing qualitative evidence of apoptosis. researchgate.net

Annexin V Staining: In early apoptosis, a cell membrane phospholipid called phosphatidylserine (B164497) is translocated to the outer leaflet of the plasma membrane. Annexin V is a protein that specifically binds to phosphatidylserine and can be fluorescently labeled to detect apoptotic cells. nih.gov

Challenges and Future Directions in Trichodimerol Research

Overcoming Limitations in Natural Product Supply

A significant bottleneck in the research and development of trichodimerol is the inconsistent and often low supply from its natural source, the fungus Trichoderma longibrachiatum. This limitation stems from inherent challenges in fungal fermentation and the subsequent scaling up of production.

Low Fermentation Yields of Fungal Secondary Metabolites

Fungal secondary metabolites, including this compound, are often produced in low titers during laboratory fermentation. The biosynthesis of these complex molecules is tightly regulated and typically occurs in response to specific environmental cues or developmental stages, which are difficult to replicate in a controlled fermentation environment. The production of secondary metabolites by Trichoderma species is known to be influenced by a variety of factors, including the composition of the culture medium, pH, temperature, and aeration. researchgate.netnih.govresearchgate.net

Optimizing these parameters is a complex process, often requiring extensive experimentation. For instance, the choice of carbon and nitrogen sources can significantly impact the yield of secondary metabolites. nih.gov While specific data on this compound fermentation yields are not widely published, the general challenges of optimizing fungal fermentation for secondary metabolite production suggest that obtaining high and consistent yields of this compound remains a significant hurdle.

Table 1: Factors Influencing Secondary Metabolite Production in Trichoderma Fermentation

ParameterInfluence on Production
Carbon Source Type and concentration affect growth and metabolite synthesis.
Nitrogen Source Can be a limiting factor and influence the direction of biosynthetic pathways.
pH Affects enzyme activity and nutrient uptake.
Temperature Influences fungal growth rate and enzyme stability.
Aeration Oxygen availability is critical for the biosynthesis of many secondary metabolites.
Trace Elements Can act as cofactors for biosynthetic enzymes.

Scalability of Production for Research and Development

Transitioning from small-scale laboratory fermentation to large-scale industrial production presents another set of challenges. worldpharmatoday.comquora.comnih.gov The physiological conditions in a large bioreactor can differ significantly from those in a shake flask, impacting fungal morphology, and consequently, metabolite production. mdpi.com Maintaining homogeneity in terms of nutrient distribution, pH, and oxygen levels becomes increasingly difficult as the volume increases. worldpharmatoday.commdpi.com

Furthermore, the high costs associated with large-scale fermentation, including media components, sterilization, and downstream processing, can be prohibitive, especially for a compound that has not yet reached clinical trials. quora.com The development of cost-effective and scalable fermentation and purification processes is therefore crucial for ensuring a stable supply of this compound for preclinical and clinical research.

Expanding Biosynthetic Potential

The genomic era has revealed that fungi, including Trichoderma species, possess a vast and largely untapped potential for producing a diverse array of secondary metabolites. nih.govfrontiersin.org Many of the biosynthetic gene clusters (BGCs) responsible for the production of these compounds are "silent" or not expressed under standard laboratory conditions. frontiersin.orgfrontiersin.orgmdpi.com Activating these silent BGCs and engineering fungal strains for optimized production are key strategies for expanding the chemical diversity related to this compound and improving its yield.

Activation of Silent Biosynthetic Gene Clusters

Several strategies have been developed to activate silent BGCs in fungi. frontiersin.orgfrontiersin.orgmdpi.commdpi.com One approach involves altering cultivation conditions to mimic environmental triggers that might induce the expression of these gene clusters. Another powerful strategy is genetic manipulation, which can involve the overexpression of pathway-specific transcription factors or the deletion of global repressive elements. nih.govfrontiersin.org

For instance, techniques like promoter engineering, where the native promoter of a silent BGC is replaced with a strong, constitutive promoter, have been successfully used to activate the production of novel compounds in other fungi. frontiersin.org While specific studies on activating silent BGCs for this compound-related compounds are limited, the extensive genomic data available for Trichoderma species provides a roadmap for future exploration in this area. nih.gov

Engineering Fungal Strains for Optimized Production

Beyond activating silent gene clusters, genetic engineering offers powerful tools to enhance the production of known compounds like this compound. scielo.org.penih.govmdpi.comuu.nl Overexpression of key biosynthetic genes or the entire this compound BGC in a high-producing host strain could significantly increase yields. nih.gov Furthermore, metabolic engineering strategies can be employed to increase the flux of precursor molecules towards the this compound biosynthetic pathway. mdpi.com

The advent of CRISPR-Cas9 technology has revolutionized fungal genetics, providing a precise and efficient tool for genome editing. frontiersin.orgnih.govresearchgate.netnih.govmdpi.com This technology can be used to introduce targeted genetic modifications to enhance this compound production, such as deleting competing metabolic pathways or introducing mutations to improve the efficiency of biosynthetic enzymes. nih.govnih.gov

Table 2: Genetic Engineering Strategies for Enhancing this compound Production

StrategyDescription
Overexpression of Biosynthetic Genes Increasing the expression of genes directly involved in the this compound pathway.
Deletion of Competing Pathways Removing metabolic pathways that divert precursors away from this compound synthesis.
Promoter Engineering Replacing native promoters with stronger promoters to drive higher gene expression.
CRISPR-Cas9 Genome Editing Precise and targeted genetic modifications to optimize the host strain.

Advancements in Stereoselective Total Synthesis

The complex, stereochemically rich structure of this compound presents a significant challenge for chemical synthesis. However, total synthesis offers a viable alternative to fermentation for producing this compound and, importantly, provides access to analogs with potentially improved properties. scripps.eduacs.orgnih.govresearchgate.netsemanticscholar.org

Early total syntheses of this compound were instrumental in confirming its structure and laid the groundwork for future synthetic efforts. acs.orgnih.gov More recent advancements have focused on developing more efficient and stereoselective routes. researchgate.net The development of novel catalytic methods and cascade reactions has allowed for the construction of the complex polycyclic core of this compound in fewer steps and with greater control over stereochemistry. ub.edu

These advancements not only make the synthesis of this compound more practical but also open up avenues for the creation of a library of analogs. By systematically modifying different parts of the this compound scaffold, chemists can explore structure-activity relationships and potentially identify derivatives with enhanced potency, improved pharmacokinetic properties, or novel biological activities. scripps.edumdpi.compurdue.eduorganic-chemistry.org

Deeper Elucidation of Mechanism of Action and Biological Targets

While initial studies have shed light on this compound's anti-inflammatory properties, a significant challenge lies in fully delineating its precise mechanism of action and identifying all its biological targets. Current research indicates that this compound exerts its anti-inflammatory effects by inhibiting key signaling pathways. nih.govnih.gov In lipopolysaccharide (LPS)-induced RAW264.7 macrophages, this compound has been shown to suppress the nuclear transcription factor-kappaB (NF-κB) and the NOD-like receptor thermal protein domain associated protein 3 (NLRP3) inflammasome pathways. nih.govnih.gov

Molecular docking studies suggest a direct interaction with the Toll-like receptor 4-myeloid differentiation factor 2 (TLR4-MD2) complex, which prevents the binding of LPS and subsequent downstream inflammatory signaling. nih.govnih.gov This leads to a reduction in the production of several pro-inflammatory mediators. nih.gov Future research should aim to validate these interactions through biophysical assays and crystallographic studies to provide a more detailed picture of the binding interface. Furthermore, identifying other potential protein targets through unbiased screening methods like proteomics is crucial to understand any off-target effects and to uncover novel mechanisms of action.

PathwayKey Protein TargetsDownstream Effects of InhibitionSupporting Evidence
NF-κB PathwayTLR4-MD2, p-IKK, p-IκBαReduced production of NO, IL-6, TNF-α, COX-2, iNOSWestern Blot, ELISA, Molecular Docking nih.govnih.gov
NLRP3 Inflammasome PathwayNLRP3, ASC, Caspase-1Decreased expression of NLRP3 components and downstream IL-1β mRNAWestern Blot, RT-PCR nih.gov

Exploration of Therapeutic Applications and Translational Research

The true potential of this compound can only be realized through rigorous exploration of its therapeutic applications in relevant disease models, followed by translational research to bridge the gap between laboratory findings and clinical utility.

The demonstrated ability of this compound to inhibit key inflammatory cytokines such as TNF-α and IL-6, as well as enzymes like COX-2, positions it as a strong candidate for various inflammatory diseases. nih.govnih.gov

Inflammatory Bowel Disease (IBD): Chronic inflammation in IBD is driven by many of the mediators that this compound suppresses. frontiersin.org Future studies should investigate the efficacy of this compound in preclinical models of IBD, assessing its ability to reduce colonic inflammation and restore intestinal barrier function. frontiersin.orgmdpi.com

Rheumatoid Arthritis (RA): RA is an autoimmune disease characterized by chronic joint inflammation, where cytokines like TNF-α and IL-6 play a pivotal role. mdpi.comnih.gov The mechanism of this compound aligns well with therapeutic strategies for RA. ajol.infomdpi.com Research using animal models of arthritis is necessary to evaluate its potential to reduce joint swelling, prevent cartilage destruction, and modulate the autoimmune response. mdpi.comnih.gov

Neuroinflammatory Disorders: Neuroinflammation is a key component of neurodegenerative diseases. mdpi.commdpi.com The ability of natural compounds to modulate microglial activation and suppress the production of inflammatory mediators in the central nervous system is a promising therapeutic avenue. researchgate.net Given its anti-inflammatory profile, exploring this compound's capacity to cross the blood-brain barrier and exert neuroprotective effects in models of neuroinflammation is a critical future direction.

Preliminary studies have indicated that this compound possesses cytotoxic activity against several human cancer cell lines. Research has shown strong activity against human promyelocytic leukemia (HL-60), human monocytic leukemia (U937), and human breast adenocarcinoma (T47D) cells. This foundational data warrants a more comprehensive investigation into its anticancer potential. Future research should expand screening to a wider panel of cancer cell lines, including solid tumors, and move towards in vivo xenograft models to assess its anti-tumor efficacy. Elucidating the specific cell death pathways it induces (e.g., apoptosis, necrosis, autophagy) and identifying its molecular targets within cancer cells are essential next steps.

Cancer Cell LineCell TypeIC₅₀ (μM)
HL-60Promyelocytic Leukemia6.55
U937Histiocytic Lymphoma10.25
T47DBreast Ductal Carcinoma28.55

Development of Novel Derivatives with Enhanced Bioactivity and Selectivity

A significant challenge in natural product drug discovery is optimizing the lead compound to improve its potency, selectivity, pharmacokinetic properties, and reduce potential toxicity. While the total synthesis of this compound has been achieved, the development of synthetic derivatives remains a key future direction. acs.org Drawing inspiration from work on related compounds like Trichodermin, where chemical modifications have successfully modulated bioactivity, a similar medicinal chemistry approach should be applied to this compound. nih.govnih.gov By synthesizing a library of analogues with modifications at various positions, it may be possible to enhance its interaction with target proteins, improve its metabolic stability, and increase its therapeutic index. Structure-activity relationship (SAR) studies will be crucial in identifying which chemical moieties are essential for its biological effects and which can be altered to fine-tune its activity. researchgate.net

Integration of Multi-Omics Data and Systems Biology Approaches

To gain a holistic understanding of this compound's biological effects, future research must move beyond single-pathway analyses and embrace systems biology. nih.gov The integration of multi-omics data—including proteomics, metabolomics, and transcriptomics—can provide an unbiased, global view of the cellular response to this compound treatment. researchgate.netnih.gov

Proteomics can identify the full spectrum of protein targets and map the signaling networks that are perturbed by the compound. nih.gov

Metabolomics can reveal how this compound alters cellular metabolism, which is often dysregulated in diseases like cancer and inflammation. researchgate.nethilarispublisher.com

Transcriptomics can show how this compound affects gene expression on a genome-wide scale. nih.gov

By integrating these datasets, researchers can construct comprehensive models of this compound's mechanism of action, predict its effects in different biological contexts, and potentially identify novel biomarkers to monitor its therapeutic activity. researchgate.netcogentech.it

Addressing Efficacy and Safety in In Vivo and Clinical Contexts

The ultimate challenge for this compound is the transition from a promising preclinical compound to a safe and effective therapeutic agent for human use. While initial in vivo studies in zebrafish have confirmed its anti-inflammatory activity, this is just the first step. nih.gov Rigorous preclinical development is required to address efficacy and safety. researchgate.netamericanpharmaceuticalreview.com This involves comprehensive studies in relevant animal models to establish a clear dose-response relationship and to evaluate its pharmacokinetic profile (absorption, distribution, metabolism, and excretion). biocytogen.comnih.gov

Furthermore, non-GLP (Good Laboratory Practice) toxicology studies are necessary to identify any potential adverse effects and to determine a safe starting dose for potential human trials. nih.gov Overcoming the hurdles of preclinical safety and efficacy is a critical and resource-intensive phase that will determine whether this compound can ultimately be translated into a clinical context. researchgate.net

Q & A

Q. What experimental models are commonly used to assess Trichodimerol’s anti-inflammatory activity?

Researchers typically use lipopolysaccharide (LPS)-stimulated cell lines (e.g., macrophages) to evaluate this compound’s anti-inflammatory effects. Key readouts include nitric oxide (NO) production via Griess assay and pro-inflammatory cytokine levels (IL-6, TNF-α) measured by ELISA. Dose-response experiments (e.g., 0–15 μM) are critical to identify effective concentrations .

Q. What synthetic intermediates are critical for this compound production?

Key intermediates include quinoline derivatives (e.g., compound 15) and benzodioxaborin structures. Reaction conditions such as BF₃·Et₂O catalysis in dry tetrahydrofuran (THF) or PPTS in dichloromethane influence dimerization pathways. For example, quinoline 15 treated with m-benzenesulfonic acid yields octahydrobisorbicillinoid 17, a precursor to this compound .

Q. How do researchers validate this compound’s molecular targets in signaling pathways?

Techniques include Western blotting for phosphorylation status of transcription factors (e.g., NF-κB, STATs) and qRT-PCR for downstream gene expression (e.g., NLRP3, angiogenesis-related genes). Microarray analysis complements mechanistic studies by identifying broad transcriptional changes .

Advanced Research Questions

Q. How can contradictory data on this compound’s pro-inflammatory cytokine induction and NF-κB inhibition be reconciled?

While this compound increases NO, IL-6, and TNF-α at high concentrations (15 μM), its inhibition of NF-κB/NLRP3 suggests context-dependent effects. Researchers should analyze time-dependent responses, secondary feedback loops (e.g., anti-inflammatory resolvins), or off-target effects. Complementary assays, such as chromatin immunoprecipitation (ChIP) for NF-κB binding, can clarify mechanistic discrepancies .

Q. What strategies improve regioselectivity during this compound’s dimerization steps?

Regioselectivity is influenced by acid choice and solvent. For instance, m-benzenesulfonic acid in THF promotes bisorbicillinoid formation via double Michael addition, whereas BF₃·Et₂O favors σ-tropic shifts. Asymmetric synthesis using chiral catalysts (e.g., salcomine) or enantiopure intermediates (e.g., compound 10) is under investigation to control stereochemistry .

Q. How can researchers troubleshoot failed isolation of sensitive intermediates like quinoline 16?

When intermediates degrade (e.g., quinoline 16), alternative purification methods (e.g., cold chromatography, inert atmosphere) or in situ derivatization (e.g., silylation) may stabilize compounds. Real-time monitoring via TLC or LC-MS helps optimize reaction quenching and workup conditions .

Q. What methodological considerations are essential for dose-response studies in this compound research?

Beyond standard IC₅₀ calculations, researchers must account for cell viability (via MTT assays) and pathway-specific thresholds. For example, STAT inhibition in HepG2 cells occurs at 15–20 μM, while higher doses may trigger cytotoxicity. Normalizing data to housekeeping genes (e.g., β-actin) ensures mRNA expression accuracy .

Data Analysis and Interpretation

Q. How should researchers address variability in this compound’s bioactivity across cell lines?

Cell-specific responses (e.g., HepG2 vs. RAW264.7) require rigorous controls, including baseline cytokine profiling and genetic knockdown models. Meta-analysis of existing datasets (e.g., GEO Profiles) can identify conserved vs. context-dependent targets .

Q. What statistical criteria are recommended for reporting this compound’s inhibitory effects?

Follow FINER (Feasible, Interesting, Novel, Ethical, Relevant) criteria for experimental design. Report significance thresholds (e.g., p < 0.05) with Bonferroni corrections for multiple comparisons. Instrument precision (e.g., ±0.1 μM for NO assays) must align with reported decimal places .

Synthesis and Characterization

Q. What spectroscopic methods confirm this compound’s structural identity?

Key techniques include ¹H/¹³C NMR for functional groups (e.g., δ = 4.01 ppm for methoxy signals) and HRMS for molecular weight validation. Comparative analysis with natural isolates ensures synthetic fidelity .

Q. How can enantioselective synthesis of this compound intermediates be optimized?

Asymmetric catalysis (e.g., chiral Co(II) complexes) or kinetic resolution during Michael additions improves enantiomeric excess. Recent efforts focus on intermediates like compound 10, where BF₃·Et₂O-mediated aldol condensations yield enantiopure precursors .

Ethical and Reproducibility Guidelines

Q. What protocols ensure reproducibility in this compound studies?

Document reaction conditions (e.g., solvent purity, temperature gradients) and biological assay parameters (e.g., LPS batch, cell passage number). Share raw data (e.g., NMR spectra, dose-response curves) in public repositories to facilitate replication .

Q. How should conflicting mechanistic findings be reported in publications?

Transparently discuss limitations (e.g., incomplete pathway inhibition) and propose follow-up experiments (e.g., CRISPR-mediated gene editing). Use PICO (Population, Intervention, Comparison, Outcome) frameworks to structure hypotheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Trichodimerol
Reactant of Route 2
Trichodimerol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.